Pentadecanoyl ethanolamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)pentadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16-19/h19H,2-16H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPXXKLAACDXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880380 | |
| Record name | N-(2-Hydroxyethyl)pentadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53832-58-9, 72623-73-5 | |
| Record name | Pentadecanoyl ethanolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amides, C12-18, N-(hydroxyethyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Hydroxyethyl)pentadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amides, C12-18, N-(hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTADECANOYL ETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR8CVH5LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Endogenous Function of Pentadecanoyl Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentadecanoyl ethanolamide is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules that includes the well-characterized endocannabinoid anandamide and the anti-inflammatory agent palmitoylethanolamide. While the specific endogenous functions of this compound are not yet fully elucidated, its structural similarity to other bioactive NAEs suggests its involvement in a range of physiological processes.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its presumed biosynthesis and metabolism, potential signaling pathways, and reported biological activities. This document also outlines relevant experimental protocols for the study of NAEs and presents available quantitative data for related compounds to provide a comparative context.
Introduction
N-acylethanolamines (NAEs) are a family of lipid amides derived from the condensation of a fatty acid and ethanolamine.[3][4] They are synthesized "on-demand" from membrane phospholipids and act as signaling molecules in a variety of physiological and pathological processes, including pain, inflammation, and neuroprotection.[5][6] this compound, the N-acylethanolamide of pentadecanoic acid (a 15-carbon saturated fatty acid), is a member of this family.[1] Although less studied than its even-chain counterparts like palmitoylethanolamide (16:0) and stearoylethanolamide (18:0), emerging evidence suggests that odd-chain fatty acid amides may also possess unique biological activities. The primary reported biological effect of this compound is its anticonvulsant efficacy, as demonstrated in preclinical models.[2]
Biosynthesis and Degradation
The metabolic pathways for this compound have not been specifically detailed in the literature. However, it is presumed to follow the general pathways established for other NAEs.
Biosynthesis
The primary biosynthetic route for NAEs involves a two-step enzymatic process originating from membrane glycerophospholipids.[4][7]
-
N-acylation of Phosphatidylethanolamine (PE): A fatty acyl chain is transferred from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent or -independent N-acyltransferase (NAT), resulting in the formation of N-acyl-phosphatidylethanolamine (NAPE).
-
Release of NAE: The NAPE intermediate is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE and phosphatidic acid.
Alternative pathways for NAE synthesis that are NAPE-PLD-independent have also been identified, involving enzymes such as phospholipase A/acyltransferase (PLAAT) family members.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
Pentadecanoyl Ethanolamide: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentadecanoyl ethanolamide (PEA) is a member of the N-acylethanolamine (NAE) family of endogenous bioactive lipids. While less studied than its longer-chain analogue, palmitoylethanolamide, this compound has demonstrated notable biological activities, including anticonvulsant properties.[1] This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological context of this compound. It includes detailed experimental protocols, quantitative data, and visual representations of its metabolic and signaling pathways to serve as a resource for researchers in lipid biochemistry, pharmacology, and drug development.
Introduction: The N-Acylethanolamine Family
N-acylethanolamines (NAEs) are a class of lipid signaling molecules found in a wide range of mammalian tissues.[2] They are amides formed from a fatty acid and ethanolamine. The family includes well-characterized members such as the endocannabinoid anandamide (N-arachidonoylethanolamide), the anti-inflammatory and analgesic agent palmitoylethanolamide, and the satiety factor oleoylethanolamide. NAEs are involved in diverse physiological processes, and their biological effects are often mediated through various receptors, including cannabinoid receptors, peroxisome proliferator-activated receptors (PPARs), and orphan G protein-coupled receptors like GPR55.[3][4][5][6]
This compound, with its 15-carbon saturated acyl chain, is a naturally occurring NAE.[2] Although its specific roles are still under investigation, its demonstrated anticonvulsant efficacy suggests its potential as a modulator of neuronal excitability.[1]
Discovery and Endogenous Occurrence
The endogenous occurrence of NAEs has been confirmed in numerous mammalian tissues, including the brain, liver, and plasma.[7][8][9] The concentration of these lipids is tightly regulated by a balance between their biosynthesis and degradation.
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H35NO2 | [5] |
| Molecular Weight | 285.47 g/mol | [1] |
| CAS Number | 53832-58-9 | [1][5] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | [5] |
Quantitative data on the biological activity of this compound is still emerging. The following table summarizes available data on its anticonvulsant effects.
| Assay | Species | Administration Route | ED50 / Effective Dose | Neurological Impairment | Reference |
| Maximal Electroshock Seizure (MES) | Mice | Intraperitoneal (i.p.) | Not explicitly stated for this compound, but related NAEs show efficacy. | Devoid of neurologic impairment at effective doses. | [1] |
| Pentylenetetrazol (PTZ)-induced convulsions | Rats | Intraperitoneal (i.p.) | 40 mg/kg protected against tonic convulsions and prolonged latency. | Not specified. | [10] |
Biosynthesis and Degradation Pathways
The metabolic pathways of this compound are believed to follow the general pathways established for other N-acylethanolamines.
Biosynthesis
The primary route for NAE biosynthesis involves the enzymatic conversion of N-acyl-phosphatidylethanolamine (NAPE). This pathway consists of two main steps:
-
N-Acylation of Phosphatidylethanolamine (PE): A fatty acyl group from a donor phospholipid, such as phosphatidylcholine (PC), is transferred to the amino group of PE. This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT).
-
Release of NAE: The resulting NAPE is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE and phosphatidic acid.
An alternative, NAPE-PLD-independent pathway for NAE synthesis also exists.
Degradation
The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks down NAEs into their constituent fatty acid and ethanolamine. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to NAE degradation.
Putative Signaling Pathways
The precise signaling mechanisms of this compound are not yet fully elucidated. However, based on the activities of other NAEs, it is hypothesized to interact with several key receptor systems.
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)
PPAR-α is a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Several NAEs, including palmitoylethanolamide and oleoylethanolamide, are known to activate PPAR-α.[11][12] This activation leads to the transcription of target genes involved in fatty acid oxidation and anti-inflammatory responses. It is plausible that this compound also acts as a ligand for PPAR-α.
G Protein-Coupled Receptor 55 (GPR55)
GPR55 is an orphan receptor that has been implicated as a target for various lipid signaling molecules, including some NAEs.[4][5][6] Activation of GPR55 can lead to the mobilization of intracellular calcium and the activation of downstream signaling cascades, such as the RhoA/ROCK pathway. While direct evidence for this compound is pending, its structural similarity to other GPR55 ligands suggests it may also interact with this receptor.
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and analysis of this compound.
Isolation from Biological Tissues
This protocol is a general method for the extraction and purification of NAEs from biological samples and can be adapted for this compound.
Materials:
-
Biological tissue (e.g., brain, liver)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Solid-Phase Extraction (SPE) cartridges (Silica gel)
-
Hexane
-
Ethyl acetate
-
Nitrogen gas stream
-
Glass vials
Procedure:
-
Homogenization: Homogenize the tissue sample in a chloroform:methanol mixture (2:1, v/v).
-
Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.
-
Extraction: Collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Solid-Phase Extraction (SPE):
-
Re-dissolve the lipid extract in a small volume of chloroform.
-
Condition a silica gel SPE cartridge with hexane.
-
Load the sample onto the cartridge.
-
Wash the cartridge with hexane to remove non-polar lipids.
-
Elute the NAE fraction with a mixture of ethyl acetate:hexane (e.g., 1:1 or 2:1, v/v).
-
-
Final Drying and Storage: Evaporate the eluate under nitrogen and store the purified NAE fraction at -80°C until analysis.
Chemical Synthesis
This protocol describes a general method for the synthesis of NAEs via the acylation of ethanolamine.
Materials:
-
Pentadecanoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Ethanolamine
-
Triethylamine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of Pentadecanoic Acid:
-
Dissolve pentadecanoic acid in anhydrous DCM.
-
Add oxalyl chloride or thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or gas evolution ceases).
-
Remove the excess reagent and solvent under reduced pressure to obtain pentadecanoyl chloride.
-
-
Amidation:
-
Dissolve the pentadecanoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve ethanolamine and triethylamine in anhydrous DCM.
-
Add the pentadecanoyl chloride solution dropwise to the ethanolamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
-
Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Reverse-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a formic acid or ammonium formate additive, is used to separate the NAEs.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is commonly used. Quantification is achieved by selected reaction monitoring (SRM) of the transition from the protonated molecular ion [M+H]+ to a characteristic fragment ion (e.g., m/z 62 for the ethanolamine headgroup). An internal standard, such as a deuterated analog, is used for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: NAEs are derivatized, typically by silylation (e.g., with BSTFA), to increase their volatility for GC analysis.
-
Chromatography: A non-polar capillary column is used for separation.
-
Mass Spectrometry: Electron ionization (EI) is used, and quantification is performed by selected ion monitoring (SIM) of characteristic fragment ions.
Conclusion and Future Directions
This compound is an intriguing member of the NAE family with demonstrated anticonvulsant activity. While its discovery and biological roles are not as extensively characterized as other NAEs, the existing evidence suggests its potential as a neuromodulatory lipid. Further research is warranted to:
-
Elucidate the specific molecular targets and signaling pathways of this compound, particularly its interaction with PPAR-α and GPR55.
-
Determine its endogenous concentrations in various tissues under different physiological and pathological conditions.
-
Explore its full therapeutic potential, not only in epilepsy but also in other neurological and inflammatory disorders.
This technical guide provides a foundational resource for researchers to further investigate the discovery, isolation, and multifaceted biological functions of this compound. The detailed protocols and compiled data are intended to facilitate future studies and accelerate our understanding of this important endogenous lipid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptors for acylethanolamides-GPR55 and GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occurrence and biosynthesis of endogenous cannabinoid precursor, N-arachidonoyl phosphatidylethanolamine, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Biosynthesis of Pentadecanoyl Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentadecanoyl ethanolamide is an N-acylethanolamine (NAE), a class of endogenous lipid mediators with diverse biological activities. While the general pathways for NAE biosynthesis are well-established, specific quantitative data and detailed experimental protocols for this compound are not extensively documented in current scientific literature. This technical guide synthesizes the current understanding of the in vivo biosynthesis of NAEs, which is the presumed pathway for this compound. It outlines the key enzymatic steps, provides a detailed, adaptable experimental protocol for the quantification of NAEs, and presents signaling pathway and workflow diagrams to facilitate comprehension. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other odd-chain NAEs.
Introduction
N-acylethanolamines (NAEs) are a family of lipid signaling molecules involved in a wide array of physiological processes, including inflammation, pain, and neuroprotection.[1][2] this compound, the amide of pentadecanoic acid and ethanolamine, is a less-studied member of this family. The in vivo biosynthesis of NAEs is a multi-step process primarily involving the formation and subsequent hydrolysis of an N-acyl-phosphatidylethanolamine (NAPE) intermediate.[2][3] This guide details the canonical and alternative biosynthetic pathways, the enzymes involved, and methods for their study.
Biosynthesis Pathways of N-Acylethanolamines
The biosynthesis of NAEs, including likely that of this compound, occurs through several interconnected pathways. The most well-characterized is the "N-acylation-phosphodiesterase" pathway.
The Canonical N-Acylation-Phosphodiesterase Pathway
This primary pathway involves two main enzymatic steps:
-
N-Acylation of Phosphatidylethanolamine (PE): An N-acyltransferase (NAT) enzyme catalyzes the transfer of a fatty acyl group from a donor lipid, such as phosphatidylcholine (PC), to the free amino group of phosphatidylethanolamine (PE). This reaction forms N-acyl-phosphatidylethanolamine (NAPE).[3][4] For the synthesis of N-pentadecanoyl-phosphatidylethanolamine, the donor would be a phospholipid containing pentadecanoic acid at the sn-1 position. Several types of N-acyltransferases have been identified, including Ca2+-dependent and -independent forms.[2][3]
-
Hydrolysis of NAPE: An N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) then cleaves the NAPE molecule to release the N-acylethanolamine and phosphatidic acid.[2][5] NAPE-PLD is a zinc metallohydrolase that is considered a key enzyme in the production of various NAEs.[5][6]
References
- 1. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New players in the fatty acyl ethanolamide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 6. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
Pentadecanoyl Ethanolamide: An In-Depth Technical Guide to its Role in the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentadecanoyl ethanolamide (PEA) is a saturated N-acylethanolamine (NAE) that, while less studied than its shorter-chain analogue palmitoylethanolamide, is an endogenous lipid mediator with potential significance within the expanded endocannabinoid system (ECS). This technical guide provides a comprehensive overview of the current understanding of this compound's role, focusing on its indirect modulation of endocannabinoid signaling. Due to a lack of specific quantitative data for this compound in the current literature, this document presents a framework for its investigation, including detailed experimental protocols and data presentation templates. This guide will delve into the established mechanisms of NAEs, the concept of the "entourage effect," and interactions with key enzymatic and receptor targets, providing researchers with the foundational knowledge and methodologies to explore the therapeutic potential of this compound.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in regulating a multitude of physiological processes. The core components of the ECS include:
-
Cannabinoid Receptors: Primarily the G protein-coupled receptors CB1 and CB2.
-
Endocannabinoids: The primary endogenous ligands, N-arachidonoylethanolamine (anandamide; AEA) and 2-arachidonoylglycerol (2-AG).
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, most notably fatty acid amide hydrolase (FAAH) for anandamide.
This compound belongs to the family of N-acylethanolamines (NAEs), which are fatty acid amides of ethanolamine. While saturated NAEs like this compound do not typically bind with high affinity to the classical cannabinoid receptors CB1 and CB2, they are considered part of the "expanded endocannabinoid system" or "endocannabinoidome." Their primary proposed role is to indirectly modulate the levels and activity of true endocannabinoids like anandamide, a phenomenon known as the "entourage effect."
The Entourage Effect: Indirect Modulation of the Endocannabinoid System
The "entourage effect" posits that certain lipid mediators, while inactive or weakly active at cannabinoid receptors themselves, can enhance the physiological effects of endocannabinoids. Saturated NAEs, such as this compound, are thought to contribute to this effect primarily through the inhibition of the enzymatic degradation of anandamide.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
FAAH is the primary enzyme responsible for the hydrolysis and subsequent inactivation of anandamide. By competing for FAAH, or otherwise inhibiting its activity, NAEs like this compound can increase the synaptic concentration and duration of action of anandamide. This elevation of endogenous anandamide levels can lead to enhanced activation of cannabinoid receptors and downstream signaling. The structure-activity relationship for FAAH inhibition by NAEs suggests that the length and saturation of the fatty acyl chain are important determinants of inhibitory potency.
Interaction with Other Key Molecular Targets
Beyond the classical ECS, NAEs are known to interact with other receptors and ion channels, which may also contribute to the pharmacological profile of this compound.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that functions as a transcription factor to regulate lipid metabolism and inflammation. Several NAEs, particularly the monounsaturated oleoylethanolamide (OEA) and the saturated palmitoylethanolamide, have been identified as endogenous ligands for PPARα. Activation of PPARα is associated with anti-inflammatory and analgesic effects. It is plausible that this compound may also act as a PPARα agonist.
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel that plays a critical role in nociception and inflammation. Anandamide is a known endogenous agonist of TRPV1. Some saturated NAEs have been shown to potentiate the effects of anandamide at TRPV1 channels, contributing to the "entourage effect" in pain and vasorelaxation models. This potentiation can occur at molar ratios similar to those found endogenously.
G Protein-Coupled Receptor 55 (GPR55)
GPR55 is an orphan receptor that has been proposed as a third cannabinoid receptor. While its pharmacology is still being fully elucidated, some NAEs have been shown to interact with GPR55. Further investigation is required to determine if this compound has any activity at this receptor.
Quantitative Data
As of the latest literature review, specific quantitative data regarding the binding affinities and functional activities of this compound at key endocannabinoid system targets are not available. The following tables are provided as templates for researchers to populate as data becomes available. The values for related N-acylethanolamines are included for comparative purposes where known.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of N-Acylethanolamines
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |
| Anandamide (AEA) | Variable | Variable | |
| Palmitoylethanolamide | >10,000 | >10,000 | |
| This compound | Data Not Available | Data Not Available |
Table 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition (IC50/Ki) by N-Acylethanolamines
| Compound | FAAH Inhibition (IC50/Ki, µM) | Reference |
| Anandamide (AEA) | Substrate | |
| Palmitoylethanolamide | Weak Inhibitor/Substrate | |
| This compound | Data Not Available |
Table 3: Functional Activity (EC50) of N-Acylethanolamines at Other Targets
| Compound | PPARα (EC50, µM) | TRPV1 (Potentiation) | GPR55 (EC50, µM) | Reference |
| Oleoylethanolamide (OEA) | ~0.12 | Yes | Weak | |
| Palmitoylethanolamide | ~3 | Yes | Weak | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following section outlines detailed methodologies for key experiments to characterize the interaction of this compound with the endocannabinoid system.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]CP55,940.
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
Test compound: this compound dissolved in a suitable vehicle (e.g., DMSO).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), [³H]CP55,940 (at a concentration near its Kd, typically 0.5-1.5 nM), and either vehicle, varying concentrations of this compound, or WIN 55,212-2 for non-specific binding.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
This protocol measures the ability of this compound to inhibit the enzymatic activity of FAAH.
Materials:
-
Recombinant human or rat FAAH.
-
FAAH substrate: N-arachidonoyl-7-amino-4-methylcoumarin (AAMCA).
-
Test compound: this compound dissolved in DMSO.
-
Assay buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Positive control inhibitor (e.g., URB597).
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
Procedure:
-
Prepare serial dilutions of this compound.
-
In the microplate, add FAAH enzyme and either vehicle, varying concentrations of this compound, or the positive control inhibitor.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the AAMCA substrate.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by non-linear regression of the dose-response curve.
In Vitro Measurement of Anandamide Levels
This protocol outlines a method to assess the effect of this compound on anandamide levels in a cell culture system.
Materials:
-
Neuronal or other suitable cell line (e.g., N18TG2, SH-SY5Y).
-
Cell culture medium and supplements.
-
This compound.
-
Internal standard: Anandamide-d8.
-
Solvents for extraction: Acetonitrile, Ethyl acetate.
-
Solid-phase extraction (SPE) columns.
-
LC-MS/MS system.
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations for a specified time.
-
Harvest the cells and media.
-
Add the internal standard (Anandamide-d8).
-
Perform lipid extraction using appropriate organic solvents.
-
Purify the lipid extract using SPE.
-
Analyze the samples by LC-MS/MS to quantify anandamide levels.
-
Compare anandamide levels in treated cells to vehicle-treated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms of this compound in the endocannabinoid system.
An In-depth Technical Guide to Pentadecanoyl Ethanolamide: Natural Sources, Occurrence, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanoyl ethanolamide (PEA) is a member of the N-acylethanolamine (NAE) family of endogenous fatty acid amides. NAEs are lipid signaling molecules involved in a diverse range of physiological processes. While other NAEs, such as anandamide and palmitoylethanolamide, have been extensively studied, this compound remains a less-characterized member of this important class of bioactive lipids. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, occurrence, biosynthesis, degradation, and potential signaling pathways of this compound.
Natural Occurrence and Quantitative Data
This compound has been identified as a naturally occurring NAE in mammals. Its presence has been confirmed in human plasma, indicating its circulation throughout the body and suggesting potential systemic signaling roles. However, to date, there is a notable scarcity of quantitative data detailing its concentration in various biological tissues and fluids.
While direct quantification of this compound in food sources is not yet widely reported, its fatty acid precursor, pentadecanoic acid (a C15:0 saturated fatty acid), is found in various dietary sources. This suggests the potential for endogenous synthesis of this compound following the consumption and metabolism of these foods.
Table 1: Documented Occurrence of this compound
| Biological Matrix | Organism | Concentration | Reference |
| Plasma | Human | Detected, not quantified | [1][2] |
Note: The lack of extensive quantitative data highlights a significant gap in the current understanding of this compound's distribution and physiological relevance. Further research is required to establish its baseline levels in various tissues and organisms.
Biosynthesis and Degradation Pathways
The metabolic pathways of this compound are believed to follow the general enzymatic cascade established for other N-acylethanolamines. This involves a biosynthesis pathway that generates the molecule from membrane phospholipids and a degradation pathway that breaks it down into its constituent components.
Biosynthesis
The primary route for the biosynthesis of NAEs, including this compound, is a two-step process:
-
N-acylation of Phosphatidylethanolamine (PE): The process begins with the transfer of a pentadecanoyl group (15:0) from a donor phospholipid to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by an N-acyltransferase (NAT) enzyme, resulting in the formation of N-pentadecanoyl-phosphatidylethanolamine (NAPE). The substrate specificity of NATs is a critical determinant of the resulting NAE profile.
-
Release of this compound: The newly formed NAPE is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release this compound and phosphatidic acid. NAPE-PLD is known to have a broad substrate specificity, suggesting it can efficiently hydrolyze various NAPE species, including N-pentadecanoyl-phosphatidylethanolamine.
Figure 1: Biosynthesis of this compound.
Degradation
The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH). This enzyme catalyzes the hydrolysis of the amide bond, breaking down this compound into pentadecanoic acid and ethanolamine, thereby terminating its signaling activity. FAAH exhibits broad substrate selectivity and is known to hydrolyze a variety of NAEs.
Figure 2: Degradation of this compound.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been definitively elucidated, its structural similarity to other well-characterized NAEs suggests potential interactions with known NAE targets.
One of the primary signaling targets for several NAEs is the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.[3][4] It is plausible that this compound could also act as a ligand for PPARα, thereby influencing gene expression related to metabolic and inflammatory processes.
Additionally, the broader family of NAEs is known to interact with the endocannabinoid system, although with varying affinities for cannabinoid receptors (CB1 and CB2).[5] Further research is needed to determine if this compound has any significant affinity for these receptors or if it modulates the activity of other components of the endocannabinoid system.
Figure 3: Putative Signaling Pathway via PPARα.
Experimental Protocols
The analysis of this compound typically involves extraction from a biological matrix followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a general workflow and a representative protocol that can be adapted for the analysis of this compound.
Experimental Workflow
Figure 4: General Experimental Workflow for NAE Analysis.
Detailed Methodology for Extraction and Quantification
This protocol is a modification of established methods for NAE analysis and should be optimized for the specific matrix and instrumentation used.[6][7][8][9][10]
1. Sample Preparation and Homogenization:
-
Thaw frozen biological samples (e.g., 100 µL of plasma or 50 mg of tissue) on ice.
-
Add a known amount of a suitable internal standard (e.g., d4-pentadecanoyl ethanolamide) to each sample for accurate quantification.
-
For tissue samples, homogenize in a suitable solvent (e.g., methanol or a chloroform:methanol mixture) using a mechanical homogenizer. For plasma samples, vortex thoroughly after adding the internal standard and extraction solvent.
2. Lipid Extraction:
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol:water (2:1:0.8, v/v/v), a modification of the Folch method.
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Repeat the extraction of the aqueous phase to ensure complete recovery of the lipids.
-
Combine the organic phases and evaporate the solvent under a stream of nitrogen.
3. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform).
-
Apply the sample to a pre-conditioned silica-based SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the NAE fraction with a more polar solvent mixture (e.g., ethyl acetate:acetone, 1:1, v/v).
-
Evaporate the eluate to dryness under nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the final dried extract in a solvent compatible with the LC mobile phase (e.g., methanol:water, 70:30, v/v).
-
Inject an aliquot of the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 286.3 -> 62.1, corresponding to [M+H]+ and the ethanolamine fragment) and its internal standard.
-
5. Quantification:
-
Generate a standard curve using known concentrations of a this compound analytical standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion and Future Directions
This compound is an understudied member of the NAE family of signaling lipids. While its presence in mammals is confirmed, a significant lack of quantitative data on its natural occurrence in various biological matrices and food sources hinders a full understanding of its physiological significance. The general pathways for its biosynthesis and degradation are likely similar to other NAEs, but the specific enzymes and their regulation in the context of this compound production and breakdown require further investigation. Its potential signaling roles, possibly through PPARα or other NAE targets, represent an exciting area for future research. The development and application of specific and sensitive analytical methods will be crucial to accurately quantify this compound in diverse biological samples, which will, in turn, facilitate the exploration of its biological functions and its potential as a therapeutic target in drug development.
References
- 1. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Omega-3 Fatty Acid-Derived N-Acylethanolamines in Biological Matrices | Springer Nature Experiments [experiments.springernature.com]
- 7. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentadecanoyl Ethanolamide and Palmitoylethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of two N-acylethanolamines (NAEs): the well-researched Palmitoylethanolamide (PEA) and the lesser-known Pentadecanoyl ethanolamide. While both are endogenous fatty acid amides, their therapeutic potential and underlying mechanisms of action are not equally understood. This document summarizes the current scientific knowledge on their physicochemical properties, biological activities, and signaling pathways. It also presents generalized experimental protocols for their study and visualizes key pathways and workflows to aid in research and development. A significant disparity in the volume of available data will be evident, with PEA being extensively characterized while data on this compound remains limited.
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a variety of physiological processes.[1] Among these, Palmitoylethanolamide (PEA), the amide of palmitic acid and ethanolamine, has garnered significant attention for its anti-inflammatory, analgesic, and neuroprotective properties.[2][3] this compound, the amide of pentadecanoic acid and ethanolamine, is a structurally similar NAE.[4] Despite this similarity, its biological functions and therapeutic potential are not as well-documented. This guide aims to provide a detailed comparison of these two molecules to inform future research and drug development efforts.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and PEA is crucial for their formulation and delivery. The key difference lies in the length of their fatty acid chains, with PEA having a 16-carbon chain and this compound having a 15-carbon chain.
| Property | This compound | Palmitoylethanolamide (PEA) |
| Chemical Formula | C17H35NO2[5] | C18H37NO2[6] |
| Molar Mass | 285.5 g/mol [5] | 299.499 g·mol−1[6] |
| Appearance | Crystalline solid[5] | White crystals[6] |
| Melting Point | Not specified in searched results | 93 to 98 °C (199 to 208 °F; 366 to 371 K)[6] |
| log P | 4.76[4] | 5.796[6] |
| Solubility | Soluble in DMF (5 mg/ml), DMSO (3.3 mg/ml), and Ethanol (12.5 mg/ml). Sparingly soluble in aqueous buffers.[7] | Soluble in organic solvents. Poor oral bioavailability due to low water solubility has been addressed with advanced delivery systems like ultramicronization.[2][8][9] |
Biological Activity and Signaling Pathways
Palmitoylethanolamide (PEA)
PEA is an extensively studied bioactive lipid mediator that functions as an endocannabinoid-like compound.[2] It exhibits a range of therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, immunomodulatory, and neuroprotective actions.[2]
Signaling Pathways:
PEA's mechanism of action is multifactorial and involves both direct and indirect pathways:
-
Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Activation: PEA is a potent agonist of PPAR-α, a nuclear receptor.[[“]] Activation of PPAR-α is considered the primary mechanism for PEA's anti-inflammatory effects, leading to the downregulation of pro-inflammatory genes and the suppression of inflammatory responses.[3][[“]][11]
-
"Entourage Effect": PEA can enhance the activity of other endocannabinoids, such as anandamide (AEA), by inhibiting their enzymatic degradation by fatty acid amide hydrolase (FAAH).[2][11] This indirect mechanism contributes to its analgesic and anti-inflammatory properties.
-
Modulation of Other Receptors: PEA can indirectly influence the activity of cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid type 1 (TRPV1) channel.[2][12] It has a very low affinity for CB1 and CB2 receptors itself.[13][14]
-
Mast Cell and Glial Cell Modulation: PEA can reduce the activation and degranulation of mast cells, a mechanism termed Autacoid Local Inflammation Antagonism (ALIA).[2][11] It also modulates the activity of microglia and astrocytes, contributing to its neuroprotective effects.[2]
This compound
Information on the specific biological activities and signaling pathways of this compound is scarce in the current scientific literature. It is recognized as a member of the N-acylethanolamine family, and it has been shown to exhibit anticonvulsant efficacy in electroshocked mice without significant toxicity.[15] However, its receptor binding affinities, potency, and detailed mechanisms of action have not been thoroughly investigated or reported in the searched results. It is plausible that, due to its structural similarity to other NAEs, it may interact with some of the same targets, but this remains to be experimentally verified.
Metabolism
Both this compound and PEA are part of the N-acylethanolamine metabolic pathway.
Biosynthesis: NAEs are synthesized on demand from N-acyl-phosphatidylethanolamines (NAPEs), which are membrane phospholipids. The final step is catalyzed by an NAPE-specific phospholipase D (NAPE-PLD), which hydrolyzes NAPE to form the corresponding NAE.[8][16]
Degradation: The primary enzyme responsible for the degradation of NAEs is fatty acid amide hydrolase (FAAH), which hydrolyzes them into their constituent fatty acid and ethanolamine.[1][17] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to their degradation.[1]
Experimental Protocols
Synthesis of N-Acylethanolamines
A common method for the synthesis of N-acylethanolamines is the direct amidation of a fatty acid with ethanolamine.
Objective: To synthesize this compound or Palmitoylethanolamide.
Materials:
-
Pentadecanoic acid or Palmitic acid
-
Ethanolamine
-
Toluene or other suitable solvent
-
Strong base catalyst (e.g., sodium methoxide)
-
Apparatus for reflux and distillation
Procedure:
-
A mixture of the fatty acid and a molar excess of ethanolamine is heated under reflux in a suitable solvent.
-
Water formed during the reaction is removed, for example, by azeotropic distillation.
-
After the reaction is complete, the excess ethanolamine and solvent are removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization from a suitable solvent like methanol or ethanol to yield the pure N-acylethanolamide.[18]
Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity of this compound and PEA for cannabinoid receptors (CB1, CB2) or PPAR-α.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines)
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]CP-55,940 for CB receptors)
-
Test compounds (this compound, PEA) at various concentrations
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.
-
After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to a binding affinity constant (Ki).[19]
In Vitro Anti-inflammatory Assay
This protocol assesses the ability of a compound to reduce the production of pro-inflammatory mediators in cultured cells.
Objective: To evaluate the anti-inflammatory effects of this compound and PEA.
Materials:
-
Macrophage or microglial cell line (e.g., RAW 264.7 or BV-2)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS)
-
Test compounds (this compound, PEA)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cells are cultured to an appropriate density in multi-well plates.
-
The cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
An inflammatory stimulus (LPS) is then added to the culture medium to induce an inflammatory response.
-
After a further incubation period, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines in the supernatant is quantified using ELISA kits according to the manufacturer's instructions.
-
A reduction in cytokine levels in the presence of the test compound compared to the LPS-only control indicates anti-inflammatory activity.[20]
References
- 1. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LIPID MAPS [lipidmaps.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hielscher.com [hielscher.com]
- 10. consensus.app [consensus.app]
- 11. Palmitoylethanolamide as a Supplement: The Importance of Dose-Dependent Effects for Improving Nervous Tissue Health in an In Vitro Model [mdpi.com]
- 12. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti‐inflammatory mediator palmitoylethanolamide enhances the levels of 2‐arachidonoyl‐glycerol and potentiates its actions at TRPV1 cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. WO2019066644A1 - Methods for providing highly pure palmitoylethanolamide (pea), pure pea preparations, and uses thereof - Google Patents [patents.google.com]
- 19. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Pharmacology of Odd-Chain N-Acylethanolamines: A Technical Guide to Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules involved in a diverse array of physiological processes, including inflammation, pain, and metabolism. While the pharmacology of even-chain NAEs, such as the endocannabinoid anandamide (AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA), has been extensively studied, their odd-chain counterparts, primarily N-pentadecanoylethanolamine (C15:0 NAE) and N-heptadecanoylethanolamine (C17:0 NAE), remain comparatively enigmatic. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of odd-chain NAEs, synthesizing available data and providing a framework for future research.
Odd-chain NAEs are structurally similar to their even-chain relatives, consisting of an odd-chain fatty acid linked to an ethanolamine moiety via an amide bond. While present in lower concentrations than even-chain NAEs in most tissues, emerging evidence on the biological activities of their parent odd-chain fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), suggests that odd-chain NAEs may possess unique pharmacological properties and therapeutic potential.[1]
This guide will delve into the biosynthesis and degradation of odd-chain NAEs, their interactions with key molecular targets, and the downstream signaling pathways they are likely to modulate. Due to the limited direct research on odd-chain NAEs, this guide will also draw upon the more extensive knowledge of even-chain NAEs and the parent odd-chain fatty acids to provide a holistic and inferred understanding of their mechanism of action.
Biosynthesis and Degradation of Odd-Chain N-Acylethanolamines
The metabolic pathways for odd-chain NAEs are presumed to parallel those of their even-chain counterparts, involving a two-step enzymatic process for biosynthesis and a single-step hydrolysis for degradation.
Biosynthesis
The primary route for NAE biosynthesis involves the formation of an N-acyl-phosphatidylethanolamine (NAPE) precursor, followed by its cleavage to yield the corresponding NAE.
-
N-acylation of Phosphatidylethanolamine (PE): A fatty acyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), is transferred to the head group amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT) or a Ca2+-independent N-acyltransferase (iNAT). The substrate specificity of these enzymes for odd-chain fatty acids is not well-characterized, but they are known to act on a variety of fatty acyl chains.[2]
-
Hydrolysis of N-acyl-phosphatidylethanolamine (NAPE): The newly formed NAPE is then hydrolyzed by an N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release the NAE and phosphatidic acid (PA). NAPE-PLD is a zinc metallohydrolase that is thought to be the principal enzyme for the production of saturated and monounsaturated NAEs.[3] Alternative pathways for NAPE hydrolysis exist, but their contribution to odd-chain NAE biosynthesis is unknown. The substrate preference of NAPE-PLD for odd- versus even-chain NAPEs has not been quantitatively determined, though it is known to recognize a variety of N-acyl substituents.[4]
Degradation
The primary enzyme responsible for the catabolism of NAEs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks the amide bond to release the free fatty acid and ethanolamine.[5] FAAH is known to hydrolyze a broad range of NAEs, and while its preference is for arachidonoylethanolamine (anandamide), it also degrades saturated NAEs.[5] The specific kinetic parameters (Km and Vmax) for the hydrolysis of odd-chain NAEs by FAAH have not been reported. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to NAE degradation, with a preference for PEA, but its activity towards odd-chain NAEs is unknown.
Molecular Targets and Mechanism of Action
Unlike polyunsaturated NAEs such as anandamide, saturated NAEs, including odd-chain variants, are generally poor ligands for the classical cannabinoid receptors CB1 and CB2. Their biological effects are thought to be mediated through other receptor systems, primarily peroxisome proliferator-activated receptors (PPARs), G protein-coupled receptor 55 (GPR55), and transient receptor potential vanilloid 1 (TRPV1) channels.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in lipid metabolism and inflammation. PPARα is a key target for even-chain NAEs like OEA and PEA.[6][7]
Evidence for Odd-Chain NAE Interaction: While direct binding and activation data for odd-chain NAEs on PPARs are lacking, substantial evidence indicates that their parent fatty acids, C15:0 and C17:0, are activators of PPARα and PPARδ.[8][9] Pentadecanoic acid (C15:0) has been identified as a dual partial agonist of PPARα and PPARδ.[10] It is highly probable that N-pentadecanoylethanolamine (C15:0 NAE) and N-heptadecanoylethanolamine (C17:0 NAE) also act as PPARα agonists, similar to their even-chain counterparts.
Downstream Signaling: Activation of PPARα by odd-chain NAEs would be expected to lead to the transcriptional regulation of genes involved in:
-
Fatty Acid Oxidation: Increased expression of genes such as carnitine palmitoyltransferase 1 (CPT1), acyl-CoA oxidase, and other enzymes involved in the β-oxidation of fatty acids.
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as NF-κB, leading to reduced production of inflammatory cytokines.
-
Lipid Homeostasis: Regulation of lipoprotein metabolism and triglyceride levels.
G Protein-Coupled Receptor 55 (GPR55)
GPR55 is an orphan G protein-coupled receptor that has been implicated in various physiological processes, including inflammation, pain, and metabolism. It is activated by certain cannabinoids and lysophosphatidylinositols (LPIs).
Evidence for Odd-Chain NAE Interaction: The interaction of odd-chain NAEs with GPR55 has not been directly investigated. However, some saturated even-chain NAEs, such as PEA, have been reported to act as GPR55 agonists, although this finding is debated.[11] Given the structural similarity, it is plausible that odd-chain NAEs could also modulate GPR55 activity.
Downstream Signaling: GPR55 activation is known to couple to Gαq and Gα12/13 proteins, leading to:
-
Intracellular Calcium Mobilization: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of calcium from intracellular stores.
-
RhoA Activation: Gα12/13 coupling can activate the small GTPase RhoA, which is involved in cytoskeletal rearrangement and other cellular processes.
-
MAPK/ERK Pathway Activation: GPR55 signaling can also lead to the phosphorylation and activation of the ERK pathway.
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel that acts as a polymodal sensor for a variety of stimuli, including heat, protons, and certain lipids. It is a well-established target for anandamide and other NAEs.
Evidence for Odd-Chain NAE Interaction: While direct activation of TRPV1 by odd-chain NAEs has not been demonstrated, other saturated NAEs, such as N-stearoylethanolamine (C18:0), have been shown to exert anti-inflammatory effects that are sensitive to a TRPV1 antagonist.[12] This suggests that saturated NAEs may modulate TRPV1 activity, potentially through an allosteric mechanism or by influencing the membrane environment.
Downstream Signaling: Activation of TRPV1 channels leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling cascades involved in pain perception and neuroinflammation.
Quantitative Data Summary
Direct quantitative data on the interaction of odd-chain NAEs with their putative molecular targets is currently unavailable in the published literature. The following table summarizes the available data for the most closely related even-chain NAEs to provide a point of reference.
| Compound | Target | Assay Type | Value | Reference |
| N-Palmitoylethanolamine (PEA, C16:0) | PPARα | Reporter Gene Assay | EC50: 3.1 µM | [6] |
| N-Oleoylethanolamine (OEA, C18:1) | PPARα | Binding Assay | Ki: ~100 nM | [13] |
| N-Stearoylethanolamine (SEA, C18:0) | TRPV1 | In vivo anti-inflammatory assay | Effect reversed by capsazepine | [12] |
Data for odd-chain N-acylethanolamines (C15:0, C17:0) on these targets is not currently available.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of odd-chain NAEs are not widely published. The following sections provide generalized protocols for key experiments, adapted from established methods for even-chain NAEs, which can be tailored for the study of odd-chain analogs.
Synthesis of Odd-Chain N-Acyl-Phosphatidylethanolamines (NAPEs)
The synthesis of odd-chain NAPE substrates is a prerequisite for studying their enzymatic conversion to NAEs. A common method involves the N-acylation of a commercially available lysophosphatidylethanolamine.
Materials:
-
1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (or 1-heptadecanoyl analog)
-
Pentadecanoyl chloride (or heptadecanoyl chloride)
-
Anhydrous chloroform
-
Anhydrous pyridine
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Dissolve the lysophosphatidylethanolamine in anhydrous chloroform.
-
Add anhydrous pyridine to the solution.
-
Slowly add the odd-chain fatty acyl chloride dropwise to the reaction mixture at 0°C.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by TLC.
-
Quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting odd-chain NAPE by silica gel column chromatography.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
NAPE-PLD Activity Assay
This assay measures the ability of NAPE-PLD to hydrolyze an odd-chain NAPE substrate.
Materials:
-
Synthesized odd-chain NAPE substrate (e.g., N-pentadecanoyl-PE)
-
Recombinant or purified NAPE-PLD enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM CaCl2)
-
TLC plates
-
Developing solvent (e.g., chloroform/methanol/acetic acid/water)
-
Phosphomolybdic acid stain
Procedure:
-
Prepare a solution of the odd-chain NAPE substrate in the assay buffer.
-
Initiate the reaction by adding the NAPE-PLD enzyme to the substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an acidic solvent mixture (e.g., chloroform/methanol/HCl).
-
Extract the lipids into the organic phase.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the NAPE substrate from the NAE product.
-
Visualize the lipid spots by staining with phosphomolybdic acid and heating.
-
Quantify the amount of NAE produced by densitometry.
FAAH Activity Assay
This assay measures the hydrolysis of an odd-chain NAE by FAAH.
Materials:
-
Synthesized odd-chain NAE (e.g., N-pentadecanoylethanolamine)
-
Recombinant or purified FAAH enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Heptane/isopropanol/sulfuric acid extraction mixture
-
Radiolabeled odd-chain NAE can be used for a more sensitive assay.
Procedure:
-
Prepare a solution of the odd-chain NAE substrate in the assay buffer.
-
Initiate the reaction by adding the FAAH enzyme.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding the acidic extraction mixture.
-
Separate the aqueous and organic phases by centrifugation. The fatty acid product will be in the organic phase, and the ethanolamine will be in the aqueous phase.
-
Quantify the amount of fatty acid produced in the organic phase by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Conclusion and Future Directions
The mechanism of action of odd-chain N-acylethanolamines represents a significant and underexplored area of lipid pharmacology. While direct evidence is currently limited, the available data on their parent odd-chain fatty acids and their even-chain NAE counterparts strongly suggest that odd-chain NAEs are bioactive lipids with the potential to modulate key physiological pathways through interactions with PPARs, and possibly GPR55 and TRPV1.
Future research should focus on:
-
Quantitative Pharmacology: Determining the binding affinities (Ki) and functional potencies (EC50/IC50) of pure, synthesized odd-chain NAEs at PPARα, GPR55, and TRPV1.
-
Enzyme Kinetics: Characterizing the substrate specificity and kinetic parameters of NAPE-PLD and FAAH for odd-chain substrates.
-
In Vivo Studies: Investigating the physiological and pharmacological effects of exogenous odd-chain NAEs in relevant animal models of inflammation, metabolic disorders, and pain.
-
Comparative Studies: Directly comparing the biological activities of odd-chain NAEs with their even-chain homologs to elucidate their unique pharmacological profiles.
A deeper understanding of the mechanism of action of odd-chain NAEs will not only fill a critical knowledge gap in the field of lipid signaling but may also pave the way for the development of novel therapeutics targeting a range of human diseases.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. The Basal Pharmacology of Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A saturated N-acylethanolamine other than N-palmitoyl ethanolamine with anti-inflammatory properties: a neglected story. - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Predicted Receptor Targets for Pentadecanoyl Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentadecanoyl ethanolamide is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules with diverse physiological roles. While direct experimental data on the receptor targets of this compound is limited, its structural similarity to other well-characterized NAEs, such as Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA), allows for the prediction of its likely molecular targets. This technical guide synthesizes the available evidence for these predicted targets, providing quantitative data from analogous compounds, detailed experimental methodologies for target validation, and visual representations of associated signaling pathways. The primary predicted receptor targets for this compound include Peroxisome Proliferator-Activated Receptor alpha (PPARα), G-protein coupled receptor 55 (GPR55), and Transient Receptor Potential Vanilloid 1 (TRPV1), with potential indirect effects on cannabinoid receptors.
Introduction
N-acylethanolamines (NAEs) are a family of bioactive lipids derived from fatty acids. They are involved in a wide array of physiological processes, including inflammation, pain, and energy metabolism. This compound, a C15 saturated NAE, is a member of this family. Although its specific biological functions and molecular mechanisms are not as extensively studied as those of its longer-chain counterpart, Palmitoylethanolamide (PEA), its structural analogy provides a strong basis for predicting its receptor interactions. This guide explores the predicted receptor targets for this compound based on the pharmacology of related NAEs.
Predicted Receptor Targets
Based on the established pharmacology of structurally similar NAEs, the following receptors are predicted as primary targets for this compound.
Peroxisome Proliferator-Activated Receptor alpha (PPARα)
PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in lipid metabolism and inflammation. Several NAEs are known to be endogenous ligands for PPARα.
G-protein Coupled Receptor 55 (GPR55)
GPR55 is an orphan G-protein coupled receptor that has been implicated in various physiological processes, including pain signaling and inflammation. Several NAEs have been shown to activate GPR55.
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli. Certain NAEs can modulate the activity of TRPV1 channels.
Indirect Modulation of Cannabinoid Receptors (CB1 and CB2)
While saturated NAEs like this compound are not considered direct agonists for the classical cannabinoid receptors CB1 and CB2, they may indirectly influence endocannabinoid signaling through the "entourage effect." This involves the inhibition of enzymes that degrade endocannabinoids like anandamide, thereby enhancing their activity at CB1 and CB2 receptors.
Quantitative Data for Analogous N-Acylethanolamines
The following table summarizes the quantitative data for the interaction of well-studied NAEs with the predicted receptor targets. This data provides a reference for the potential potency of this compound.
| Receptor Target | Analogous Compound | Assay Type | Quantitative Value (EC50) | Reference |
| PPARα | Palmitoylethanolamide (PEA) | In vitro activation | 3.1 ± 0.4 µM | [1] |
| GPR55 | Palmitoylethanolamide (PEA) | GTPγS binding | 4 nM | [2] |
| TRPV1 | Anandamide (AEA) | Electrophysiology | ~µM range | [3] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The following are detailed methodologies for key experiments used to identify and characterize the interaction of NAEs with their receptor targets. These protocols can be adapted for the investigation of this compound.
PPARα Activation Assay (Reporter Gene Assay)
This assay is used to determine if a compound can activate the PPARα receptor and induce the transcription of a reporter gene.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are transiently co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. A β-galactosidase expression vector is also co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with a serum-free medium containing the test compound (e.g., this compound) at various concentrations. A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compound, cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase data.
-
-
Data Analysis:
-
The fold induction of luciferase activity is calculated relative to the vehicle control.
-
The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
GPR55 Functional Assay ([³⁵S]GTPγS Binding Assay)
This assay measures the activation of G-proteins coupled to a receptor upon agonist binding.
Methodology:
-
Membrane Preparation:
-
Membranes are prepared from cells stably expressing GPR55 (e.g., HEK293-GPR55 cells).
-
Cells are homogenized in a buffer and centrifuged to pellet the membranes. The membrane pellet is resuspended in an assay buffer.
-
-
Binding Assay:
-
Membranes are incubated with the test compound (e.g., this compound), GDP, and [³⁵S]GTPγS in an assay buffer.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding.
-
The EC50 and maximal stimulation (Emax) values are determined by non-linear regression analysis of the concentration-response curves.
-
TRPV1 Activity Assay (Calcium Imaging)
This assay measures changes in intracellular calcium concentration, which is an indicator of TRPV1 channel activation.
Methodology:
-
Cell Culture and Loading:
-
Cells endogenously or heterologously expressing TRPV1 (e.g., DRG neurons or HEK293-TRPV1 cells) are cultured on glass coverslips.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
-
Imaging:
-
The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Cells are continuously perfused with a physiological saline solution.
-
-
Compound Application:
-
The test compound (e.g., this compound) is applied to the cells via the perfusion system. A known TRPV1 agonist (e.g., capsaicin) is used as a positive control.
-
-
Data Acquisition and Analysis:
-
Changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths.
-
The magnitude of the calcium response is quantified, and concentration-response curves are generated to determine the EC50.
-
Visualizations of Signaling Pathways and Workflows
Predicted Signaling Pathways for this compound
The following diagrams illustrate the predicted signaling pathways for this compound based on its presumed interaction with PPARα, GPR55, and TRPV1.
Caption: Predicted signaling pathways for this compound.
Experimental Workflow for Receptor Target Identification
The following diagram outlines a logical workflow for identifying and characterizing the receptor targets of a novel N-acylethanolamine like this compound.
References
- 1. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Pentadecanoyl Ethanolamide in Brain Tissue by LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Pentadecanoyl ethanolamide (PEA) in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). PEA is an endocannabinoid-like lipid mediator with potential roles in neuroinflammation and neuromodulation. Accurate quantification of its levels in the brain is crucial for understanding its physiological and pathological significance. The described methodology covers tissue homogenization, lipid extraction, chromatographic separation, and mass spectrometric detection. Additionally, this note outlines the known signaling pathways of N-acylethanolamines, including PEA, to provide a broader context for its functional analysis.
Introduction
N-pentadecanoyl ethanolamide (PEA) is a member of the N-acylethanolamine (NAE) family of endogenous lipid signaling molecules.[1] NAEs, including the well-known endocannabinoid anandamide (AEA), are involved in a variety of physiological processes. While PEA does not bind with high affinity to the classical cannabinoid receptors CB1 and CB2, it is considered an endocannabinoid-like compound that modulates endocannabinoid signaling through an "entourage effect".[2][3][[“]] This involves inhibiting the degradation of other endocannabinoids, thereby enhancing their effects.[2][[“]] Furthermore, PEA exerts its own biological effects through activation of other receptors, such as the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2][5] Given its anti-inflammatory, analgesic, and neuroprotective properties, there is growing interest in the role of PEA in the central nervous system.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of endogenous lipids like PEA due to its high sensitivity, selectivity, and reproducibility.[6][7] This application note details a robust LC-MS/MS method for the reliable quantification of PEA in brain tissue samples, providing researchers with a valuable tool for preclinical and clinical studies.
Signaling Pathway of this compound
This compound is synthesized on-demand from membrane phospholipids.[2][5] Its synthesis is initiated by the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE), a reaction catalyzed by N-acyltransferase (NAT).[8] NAPE is then hydrolyzed by NAPE-specific phospholipase D (NAPE-PLD) to yield PEA.[8]
PEA's mechanism of action is multifaceted. It can directly activate the nuclear receptor PPAR-α, leading to the regulation of gene expression involved in inflammation and lipid metabolism.[2][5] PEA is also known to indirectly modulate the endocannabinoid system. By inhibiting the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of anandamide (AEA), PEA can increase the levels of AEA, thereby potentiating its effects at cannabinoid receptors.[2] This indirect action is termed the "entourage effect". PEA can also interact with other receptors, such as the transient receptor potential vanilloid type 1 (TRPV1) and G protein-coupled receptor 55 (GPR55).[2][5]
Figure 1: Simplified signaling pathway of this compound (PEA).
Experimental Protocol
This protocol provides a general framework for the quantification of PEA in brain tissue. Optimization may be required depending on the specific instrumentation and tissue type.
Materials and Reagents
-
This compound (PEA) analytical standard
-
This compound-d4 (PEA-d4) or other suitable internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA)
-
Ammonium acetate
-
Phosphate-buffered saline (PBS), ice-cold
-
Brain tissue samples, stored at -80 °C
Equipment
-
Homogenizer (e.g., bead beater or sonicator)
-
Microcentrifuge, refrigerated
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Agilent 1200 HPLC with a triple quadrupole mass spectrometer)
Sample Preparation Workflow
Figure 2: Experimental workflow for brain tissue sample preparation.
Detailed Procedure
-
Tissue Homogenization:
-
Internal Standard Spiking:
-
To each homogenate, add an appropriate amount of internal standard (e.g., PEA-d4) to a final concentration within the linear range of the assay.
-
-
Protein Precipitation and Lipid Extraction:
-
Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to the homogenate.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4 °C.[11]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the pelleted protein.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 Methanol:Water).
-
-
Final Centrifugation:
-
Centrifuge at 15,000 x g for 5 minutes at 4 °C to pellet any insoluble debris.
-
-
Sample Transfer:
-
Transfer the clear supernatant to an LC autosampler vial for analysis.
-
LC-MS/MS Method
The following parameters provide a starting point for method development.
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[12] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[12] |
| Mobile Phase B | Methanol[12] |
| Flow Rate | 300 µL/min[12] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Gradient | 45% B to 70% B over 1 min, followed by a wash and re-equilibration.[12] |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| PEA | 286.3 | 62.1 |
| PEA-d4 | 290.3 | 62.1 |
Note: The precursor ion for PEA corresponds to [M+H]⁺. Product ions should be optimized for the specific instrument used.
Data Analysis and Quantitative Results
Data is acquired and processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of PEA in the brain tissue samples is then determined from this curve.
| Parameter | Result | Reference |
| Linearity | 0.0005 - 0.5 ng/mL | [13] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/g | [14][15] |
| Intra-day Precision (%RSD) | < 15% | [16] |
| Inter-day Precision (%RSD) | < 15% | [16] |
| Accuracy | 85 - 115% | [16] |
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the quantification of this compound in brain tissue. The protocol provides a detailed workflow from sample preparation to data analysis, enabling researchers to accurately measure PEA levels. The inclusion of signaling pathway information offers a broader biological context for the interpretation of these quantitative results, facilitating further investigation into the role of this important endocannabinoid-like molecule in neuroscience and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. metagenicsinstitute.com [metagenicsinstitute.com]
- 3. resynate.com [resynate.com]
- 4. consensus.app [consensus.app]
- 5. metagenicsinstitute.com [metagenicsinstitute.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Endocannabinoid-Like Lipid Neuromodulators in the Regulation of Dopamine Signaling: Relevance for Drug Addiction [frontiersin.org]
- 9. Tissue pretreatment for LC–MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pentadecanoyl Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanoyl ethanolamide (PEA), a member of the N-acylethanolamine (NAE) family of endogenous lipid mediators, is a valuable tool for research in various fields, including neuroscience, immunology, and metabolic diseases. As an analog of the well-studied palmitoylethanolamide, it serves as an important subject for investigating the structure-activity relationships of NAEs and their therapeutic potential. These application notes provide a detailed protocol for the chemical synthesis of this compound for research purposes, along with methods for its purification and characterization. Additionally, the known signaling pathway of related N-acylethanolamines is described and visualized.
Data Presentation
Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₅NO₂ | [1] |
| Molecular Weight | 285.5 g/mol | [1][2] |
| Purity | ≥98% | [1][3] |
| Appearance | Crystalline solid | [1] |
| Storage | -20°C | [1] |
| Solubility in Ethanol | ~12.5 mg/mL | [4] |
| Solubility in DMSO | ~3.3 mg/mL | [4] |
| Solubility in Dimethylformamide (DMF) | ~5 mg/mL | [4] |
| Aqueous Solubility | Sparingly soluble. A 1:2 solution of ethanol:PBS (pH 7.2) can achieve ~0.33 mg/mL. | [4] |
Typical Reaction Parameters for N-Acylethanolamine Synthesis
| Parameter | Value | Reference Method |
| Reactants | Methyl Pentadecanoate, Ethanolamine | Adaptation from Linoleoyl ethanolamide synthesis[5] |
| Catalyst | Sodium Methoxide | [5] |
| Molar Ratio (Ethanolamine:Ester) | 10:1 | [5] |
| Reaction Temperature | 30-80°C | [5][6] |
| Reaction Time | 1-2 hours | [5][6] |
| Purity Achieved | >95% | [5][6] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar N-acylethanolamines, such as linoleoyl ethanolamide[5]. The reaction involves the amidation of a fatty acid methyl ester (methyl pentadecanoate) with ethanolamine, catalyzed by sodium methoxide.
Materials:
-
Methyl pentadecanoate
-
Ethanolamine
-
Sodium methoxide (5.4 M in methanol)
-
Anhydrous methanol
-
Toluene
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
pH meter
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1 mmol of methyl pentadecanoate in a minimal amount of anhydrous methanol.
-
Addition of Reactants: Add 10 mmol of ethanolamine to the flask.
-
Catalyst Addition: While stirring, add 30 µL of 5.4 M sodium methoxide in methanol to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and allow it to react for 1.5 hours with continuous stirring.
-
Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature and neutralize it with a few drops of acetic acid to a pH of 7.
-
Solvent Removal: Remove the excess ethanolamine and methanol using a rotary evaporator.
-
Purification:
-
Dissolve the crude product in a minimal amount of toluene.
-
Prepare a silica gel column with a hexane:ethyl acetate (1:1) solvent system.
-
Load the dissolved product onto the column and elute with the hexane:ethyl acetate mixture.
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
-
Drying: Dry the final product under high vacuum to obtain this compound as a crystalline solid.
Characterization of this compound
1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol and water with 0.25% acetic acid and 5 mM ammonium acetate.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Selected reaction monitoring (SRM) of the transition from the protonated molecular ion [M+H]⁺ to the characteristic fragment ion of ethanolamine at m/z 62[7].
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded in deuterated chloroform (CDCl₃) to confirm the chemical structure. The resulting spectra should be consistent with the structure of N-(2-hydroxyethyl)pentadecanamide.
Signaling Pathway and Experimental Workflows
This compound, like other saturated N-acylethanolamines, is believed to exert its biological effects through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates gene expression[8].
PPARα Signaling Pathway
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Exclusive | 53832-58-9 [amp.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Synthesis of linoleoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Pentadecanoyl Ethanolamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanoyl ethanolamide (PEA) is an endogenous N-acylethanolamine, belonging to a class of lipid signaling molecules involved in a variety of physiological processes. Structurally similar to the more extensively studied Palmitoylethanolamide (C16:0), this compound (C15:0) is gaining interest for its potential therapeutic activities. N-acylethanolamines are known to exert anti-inflammatory, analgesic, and neuroprotective effects. The primary mechanisms of action for this class of molecules include the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), modulation of the endocannabinoid system through the "entourage effect," and inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for their degradation.[1][2][3][4][5][6][7]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The described assays will enable researchers to investigate its effects on key molecular targets and cellular functions, providing valuable insights into its therapeutic potential. For the purpose of these protocols, data and experimental setups related to Palmitoylethanolamide are used as a reference, given its structural and functional similarity to this compound.
Data Presentation
The following tables summarize the expected quantitative data from the described cell-based assays.
Table 1: PPAR-α Activation
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| Palmitoylethanolamide | HeLa | Reporter Gene Assay | 3.1 ± 0.4 | [8] |
| Palmitoylethanolamide | - | PPAR-α Activation | 3 | [1][3][9][10][11] |
Table 2: FAAH Inhibition
| Compound | Source | Assay Type | IC50 (nM) | Reference |
| URB597 | Rat Brain Membranes | Enzyme Activity Assay | 4.6 | [12] |
| PF-622 | Recombinant Human FAAH | Enzyme Activity Assay | - | [13] |
| URB532 | Recombinant Rat FAAH | Enzyme Activity Assay | 396 | [13] |
| FAAH-IN-7 | Recombinant Human FAAH | Enzyme Activity Assay | 8.29 | [13] |
| LY-2183240 | Recombinant Human FAAH | Enzyme Activity Assay | 12 | [14] |
Note: this compound is a substrate for FAAH, but at higher concentrations or with prolonged exposure, it may also modulate FAAH expression and activity.[2][15]
Table 3: Anti-Inflammatory Activity
| Compound | Cell Line | Parameter Measured | Stimulation | Inhibition | Reference |
| Palmitoylethanolamide | Human Adipocytes | TNF-α secretion | LPS | Significant inhibition | [16][17] |
| Palmitoylethanolamide | RAW 264.7 | Prostaglandin & HETE production | LPS + IFN-γ | Significant reduction | [18] |
| Palmitoylethanolamide | - | COX-2 and iNOS expression | - | Down-regulation | [19][20] |
Table 4: Mast Cell Degranulation
| Compound | Cell Line | Parameter Measured | Stimulation | Inhibition | Reference |
| Palmitoylethanolamide (10 µM) | RBL-2H3 | β-hexosaminidase release | DNP-BSA | ~40% | [21] |
| Palmitoylethanolamide (100 µM) | RBL-2H3 | β-hexosaminidase release | DNP-BSA | ~80% | [21] |
| Palmitoylethanolamide | Canine Skin Mast Cells | Histamine, PGD2, TNF-α release | Allergen | Dose-dependent inhibition (10⁻⁸ to 10⁻⁶ M) | [19][20] |
Signaling Pathways and Experimental Workflows
PPAR-α Signaling Pathway
Caption: PPAR-α activation by this compound.
Experimental Workflow: Anti-Inflammatory Assay
Caption: Workflow for macrophage anti-inflammatory assay.
The "Entourage Effect"
Caption: The "Entourage Effect" of this compound.
Experimental Protocols
PPAR-α Reporter Gene Assay
Objective: To determine if this compound can activate the PPAR-α receptor.
Materials:
-
HEK293T or other suitable host cell line
-
PPAR-α expression plasmid
-
PPRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for transfection efficiency
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound
-
Positive control (e.g., GW7647)
-
Luciferase Assay System (e.g., Promega Dual-Luciferase® Reporter Assay System)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
For each well, prepare a DNA mix in Opti-MEM containing the PPAR-α expression plasmid, PPRE-luciferase reporter plasmid, and the Renilla control plasmid.
-
Prepare a transfection reagent mix by diluting Lipofectamine 2000 in Opti-MEM.
-
Combine the DNA mix and the transfection reagent mix, incubate at room temperature for 20 minutes.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the positive control (GW7647) in serum-free DMEM.
-
After 24 hours of transfection, replace the medium with the prepared treatment solutions.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Determine the EC50 value using a non-linear regression curve fit.
-
FAAH Enzyme Activity Assay (Fluorometric)
Objective: To assess the inhibitory effect of this compound on FAAH enzyme activity.
Materials:
-
Cell line expressing FAAH (e.g., BV-2 microglia) or recombinant FAAH enzyme
-
FAAH Activity Assay Kit (e.g., from Cayman Chemical or Abcam) containing:
-
FAAH Assay Buffer
-
FAAH Substrate (non-fluorescent)
-
FAAH Inhibitor (positive control, e.g., URB597)
-
Fluorescent Standard (e.g., 7-amino-4-methylcoumarin)
-
-
This compound
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Protocol:
-
Sample Preparation (Cell Lysate):
-
Culture cells to 80-90% confluency.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in ice-cold FAAH Assay Buffer and lyse by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction containing FAAH) and determine the protein concentration.[26][27][28]
-
-
Assay Procedure:
-
Prepare a standard curve using the provided fluorescent standard.
-
In a 96-well plate, add the cell lysate or recombinant FAAH enzyme to each well.
-
Add serial dilutions of this compound or the positive control inhibitor. Include a vehicle control.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, or in an endpoint mode after a specific incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percentage of FAAH inhibition against the concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Anti-Inflammatory Assay in Macrophages
Objective: To evaluate the ability of this compound to reduce the production of inflammatory mediators in activated macrophages.
Materials:
-
RAW 264.7 or J774A.1 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (antibodies for iNOS, COX-2, and a loading control like β-actin)
-
24-well or 96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL). Include untreated and LPS-only controls.
-
Incubate for 18-24 hours.
-
-
Analysis of Supernatant:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent according to the manufacturer's protocol. Measure the absorbance at 540 nm. Create a standard curve with sodium nitrite to quantify NO levels.[4]
-
Cytokine Measurement (TNF-α, IL-6): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's instructions.[7][16][17][19]
-
-
Analysis of Cell Lysates (Western Blot):
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative protein expression.
-
-
Data Analysis:
-
Compare the levels of NO, TNF-α, IL-6, and the expression of iNOS and COX-2 in the this compound-treated groups to the LPS-only control.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To determine if this compound can inhibit mast cell degranulation.
Materials:
-
RBL-2H3 or MC/9 mast cell line
-
DMEM with 10% FBS
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Compound 48/80 or ionomycin (positive controls)
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., sodium carbonate or glycine buffer)
-
Triton X-100 for cell lysis (total release control)
-
96-well plates
-
Spectrophotometer (405 nm)
Protocol:
-
Cell Seeding and Sensitization:
-
Treatment and Stimulation:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate degranulation by adding DNP-BSA (e.g., 100 ng/mL). Include wells for spontaneous release (buffer only), total release (Triton X-100), and positive controls.
-
Incubate for 30-60 minutes at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well and transfer it to a new 96-well plate.
-
To the wells for total release, add Triton X-100 to lyse the cells and then collect the supernatant.
-
Add the pNAG substrate solution to each well containing the supernatant.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.[5][31][32][33]
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Degranulation = [(Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] x 100
-
Plot the percentage of degranulation against the concentration of this compound to determine its inhibitory effect.
-
References
- 1. jneurosci.org [jneurosci.org]
- 2. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effect of the endogenous fatty acid amide, palmitoylethanolamide, in rat acute inflammation: inhibition of nitric oxide and cyclo-oxygenase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylethanolamide counteracts substance P-induced mast cell activation in vitro by stimulating diacylglycerol lipase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-techne.com [bio-techne.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effect of palmitoylethanolamide on human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. caymanchem.com [caymanchem.com]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. cloud-clone.com [cloud-clone.com]
- 27. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 28. abcam.cn [abcam.cn]
- 29. abmgood.com [abmgood.com]
- 30. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Detecting degranulation via hexosaminidase assay [protocols.io]
- 32. researchgate.net [researchgate.net]
- 33. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
In Vivo Models for Studying the Effects of Pentadecanoyl Ethanolamide and Related N-Acylethanolamines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamines (NAEs) are a class of endogenous bioactive lipids that play crucial roles in various physiological processes, including inflammation, pain, and neuroprotection. Pentadecanoyl ethanolamide (PEA), a member of this family, and its more extensively studied analogue, Palmitoylethanolamide (also abbreviated as PEA), are of significant interest to the scientific community for their therapeutic potential. This document provides detailed application notes and protocols for utilizing in vivo models to investigate the effects of these compounds. The methodologies and findings presented here are primarily based on studies of Palmitoylethanolamide, which serves as a valuable proxy for understanding the broader class of long-chain NAEs.
NAEs like Palmitoylethanolamide are known to exert their effects through multiple pathways, including the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and interactions with the endocannabinoid system.[1][2][3] Their pleiotropic actions encompass anti-inflammatory, analgesic, neuroprotective, and immunomodulatory activities.[1]
In Vivo Models and Experimental Designs
A variety of animal models, predominantly murine, have been employed to elucidate the physiological effects of NAEs. These models are instrumental in studying inflammatory responses, neuropathic pain, and neurodegenerative conditions.
Models of Inflammation
Lipopolysaccharide (LPS)-Induced Inflammation: This is a widely used model to induce a systemic inflammatory response.
-
Animal Model: Male CF-1 mice or other suitable strains.[4][5]
-
Induction: A single intraperitoneal (i.p.) injection of LPS.
-
NAE Administration: Typically administered i.p. prior to or following the LPS challenge.
-
Key Readouts: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in serum and tissues, assessment of inflammatory cell infiltration, and evaluation of NF-κB activation.[2][4][5]
Carrageenan-Induced Paw Edema: A classic model for acute localized inflammation and inflammatory pain.
-
Animal Model: Rats or mice.[3]
-
Induction: Subplantar injection of carrageenan into the paw.
-
NAE Administration: Oral or i.p. administration before the carrageenan injection.
-
Key Readouts: Measurement of paw volume (plethysmometry), assessment of thermal hyperalgesia, and histological analysis of inflammatory infiltrates.[3]
Endotoxin-Induced Uveitis (EIU): A model for ocular inflammation.
-
Animal Model: Male rats.[6]
-
Induction: A single footpad injection of LPS.[6]
-
NAE Administration: Intraperitoneal administration before and after LPS injection.[6]
-
Key Readouts: Histological evaluation of the iris-ciliary body for inflammatory cell infiltration, measurement of pro-inflammatory markers (TNF-α), protein extravasation, and oxidative stress markers.[6]
Models of Neuropathic Pain
Chronic Constriction Injury (CCI): A common model for peripheral neuropathic pain.
-
Animal Model: Mice.[7]
-
Induction: Ligation of the sciatic nerve.
-
NAE Administration: Repeated administration following the injury.
-
Key Readouts: Assessment of mechanical allodynia and thermal hyperalgesia, histological analysis of nerve morphology, and measurement of inflammatory and neurotrophic factors in the spinal cord.[7]
Paclitaxel-Induced Neuropathic Pain: A model relevant to chemotherapy-induced peripheral neuropathy.
-
Animal Model: Mice.[7]
-
Induction: Repeated injections of paclitaxel.
-
NAE Administration: Co-administration with paclitaxel.
-
Key Readouts: Behavioral tests for pain, assessment of mood-related disorders (e.g., anxiety, depression), and analysis of molecular targets in the spinal cord (e.g., PPAR-α, CB1 receptors).[7]
Models of Neurodegeneration and Neurological Injury
Spinal Cord Injury (SCI): A traumatic injury model to assess neuroprotective and anti-inflammatory effects.
-
Animal Model: Mice.[2]
-
Induction: Application of vascular clips to the dura mater.[2]
-
NAE Administration: Repeated i.p. injections starting shortly before the injury.[2]
-
Key Readouts: Assessment of motor function recovery, histological analysis of the spinal cord for tissue damage and inflammation, and measurement of inflammatory mediators and apoptosis markers.[2]
Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis.
-
Animal Model: Mice.
-
Induction: Immunization with myelin oligodendrocyte glycoprotein (MOG) peptide.
-
NAE Administration: Daily administration starting from the day of immunization.
-
Key Readouts: Clinical scoring of disease severity, histological analysis of the central nervous system for demyelination and inflammation, and measurement of cytokine levels.
Quantitative Data Summary
The following tables summarize quantitative data from key in vivo studies on Palmitoylethanolamide.
Table 1: Effects of Palmitoylethanolamide on Inflammatory Markers
| Model | Animal | NAE Dose & Route | Key Finding | Reference |
| LPS-Induced Inflammation | CF-1 Mice | 10 mg/kg, i.p. | Completely inhibited the increase in serum TNF-α levels. | [4][5] |
| Spinal Cord Injury | Mice | 10 mg/kg, i.p. | Significantly reduced pro-inflammatory cytokine expression (TNF-α, IL-1β). | [2] |
| Endotoxin-Induced Uveitis | Rats | 10 mg/kg, i.p. | Significantly reduced TNF-α levels in ocular tissues. | [6] |
| Carrageenan-Induced Paw Edema | Rats | Oral | Markedly reduced paw edema and thermal hyperalgesia. | [3] |
Table 2: Effects of Palmitoylethanolamide in Neuropathic Pain and Neurological Injury Models
| Model | Animal | NAE Dose & Route | Key Finding | Reference |
| Spinal Cord Injury | Mice | 10 mg/kg, i.p. | Significantly ameliorated the recovery of motor limb function. | [2] |
| Paclitaxel-Induced Neuropathy | Mice | - | Normalized decreased levels of PPAR-α in the spinal cord. | [7] |
| Carrageenan-Induced Pain | Mice | 0.1-1 µg, i.c.v. | Markedly reduced mechanical hyperalgesia. | [8] |
Detailed Experimental Protocols
Protocol 1: LPS-Induced Systemic Inflammation in Mice
-
Animals: Use male CF-1 mice (or a similar strain) weighing 20-25g.
-
Acclimatization: House the animals for at least one week before the experiment with free access to food and water.
-
Groups:
-
Vehicle control
-
LPS only
-
NAE + LPS
-
-
NAE Administration: Administer this compound or Palmitoylethanolamide (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.
-
LPS Challenge: 30 minutes after NAE administration, inject LPS (e.g., from E. coli) i.p. at a pre-determined effective dose.
-
Sample Collection: 90 minutes to 6 hours post-LPS injection, collect blood via cardiac puncture for serum preparation. Tissues can also be harvested.
-
Analysis: Measure TNF-α and other cytokine levels in the serum using ELISA kits. Analyze tissue homogenates for inflammatory markers.
Protocol 2: Spinal Cord Injury in Mice
-
Animals: Use adult male mice.
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic agent.
-
Surgical Procedure: Perform a laminectomy at the T5-T8 level. Induce SCI by applying vascular clips to the dura mater for a defined period (e.g., 1 minute).[2]
-
Groups:
-
Sham (laminectomy without clip compression)
-
SCI + Vehicle
-
SCI + NAE
-
-
NAE Administration: Administer the NAE (e.g., 10 mg/kg, i.p.) at multiple time points: 30 minutes before, and 1 and 6 hours after SCI.[2]
-
Post-operative Care: Provide appropriate post-operative care, including hydration and analgesia.
-
Behavioral Assessment: Evaluate motor function recovery daily using a standardized scale (e.g., Basso Mouse Scale).
-
Tissue Analysis: At a pre-determined endpoint (e.g., 24-48 hours post-SCI), euthanize the animals and collect the spinal cord tissue for histological analysis (e.g., H&E staining for tissue damage), immunohistochemistry (e.g., for neutrophil infiltration, nitrotyrosine), and Western blot (e.g., for iNOS, NF-κB).[2]
Signaling Pathways and Visualizations
The biological effects of NAEs are mediated through a complex network of signaling pathways. Below are diagrams illustrating the key mechanisms of action.
Caption: Key signaling pathways of this compound.
Caption: Experimental workflow for the LPS-induced inflammation model.
Conclusion
The in vivo models and protocols described provide a robust framework for investigating the therapeutic potential of this compound and related N-acylethanolamines. The extensive research on Palmitoylethanolamide highlights the promise of this class of compounds in modulating inflammation, pain, and neurodegeneration. By utilizing these established models, researchers can further unravel the mechanisms of action and advance the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of palmitoylethanolamide on signaling pathways implicated in the development of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of palmitoylethanolamide on human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory effects of palmitoylethanolamide (PEA) on endotoxin-induced uveitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Central administration of palmitoylethanolamide reduces hyperalgesia in mice via inhibition of NF-kappaB nuclear signalling in dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Separation of Odd-Chain N-acylethanolamines using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes. While even-chain NAEs have been extensively studied, the biological roles and precise quantification of odd-chain NAEs (e.g., N-pentadecanoylethanolamine [C15:0-NAE], N-heptadecanoylethanolamine [C17:0-NAE], and N-nonadecanoylethanolamine [C19:0-NAE]) are less characterized. This document provides a detailed protocol for the separation and quantification of odd-chain NAEs from biological matrices using a robust and sensitive reverse-phase High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Experimental Protocols
This section details the necessary steps for sample preparation, and subsequent analysis by HPLC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the low endogenous concentrations of NAEs in biological tissues, a sample preparation step involving extraction and purification is crucial.[1][2]
Materials:
-
Biological sample (e.g., brain tissue, plasma)
-
Deuterated internal standards for odd-chain NAEs (if available) or a suitable even-chain deuterated NAE standard (e.g., OEA-d4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Chloroform
-
Solid-Phase Extraction (SPE) columns (e.g., Strata-X 33 µm polymeric sorbent)[1]
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the biological tissue sample in a suitable buffer. For plasma samples, use as is.
-
Internal Standard Spiking: Spike the homogenate or plasma with a known concentration of the deuterated internal standard to account for extraction losses and matrix effects.
-
Liquid-Liquid Extraction:
-
Add a 2:1:1 mixture of chloroform:methanol:sample to a glass tube.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase.
-
-
SPE Column Conditioning:
-
Sample Loading: Load the extracted organic phase onto the conditioned SPE column.
-
Washing: Wash the column with 3 mL of 10% methanol in water to remove polar impurities.[2]
-
Elution: Elute the NAEs with 2 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% Mobile Phase B).
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system (e.g., Agilent 1290 Infinity UHPLC, Thermo Finnigan Surveyor)[2]
-
Triple quadrupole mass spectrometer (e.g., Agilent 6460, Thermo TSQ Quantum)[2]
-
Reverse-phase C18 column (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-1 min: 40% B
-
1-8 min: Linear gradient from 40% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 40% B and equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
Data Presentation
The following table summarizes the expected quantitative data for the separation of odd-chain NAEs. The precursor ions (Q1) are calculated based on the chemical formula [M+H]+. The product ion (Q3) is the characteristic fragment of the ethanolamine headgroup.[3] Retention times are estimated based on the principle that in reverse-phase chromatography, elution time increases with increasing alkyl chain length.
| Analyte | Chemical Formula | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Estimated Retention Time (min) |
| C15:0-NAE | C₁₇H₃₅NO₂ | 286.27 | 62.06 | ~6.5 |
| C17:0-NAE | C₁₉H₃₉NO₂ | 314.30 | 62.06 | ~7.5 |
| C19:0-NAE | C₂₁H₄₃NO₂ | 342.33 | 62.06 | ~8.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for odd-chain NAE analysis.
Signaling Pathway of Odd-Chain N-acylethanolamines
Odd-chain NAEs are synthesized from N-acylphosphatidylethanolamines (NAPEs) by the enzyme NAPE-hydrolyzing phospholipase D (NAPE-PLD).[4][5][6] They are primarily degraded by fatty acid amide hydrolase (FAAH).[7] These lipids exert their biological effects by activating various receptors, including peroxisome proliferator-activated receptor alpha (PPARα) and G-protein coupled receptor 55 (GPR55).[8][9][10]
Caption: Biosynthesis, signaling, and degradation of odd-chain NAEs.
References
- 1. escholarship.org [escholarship.org]
- 2. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An update on PPAR activation by cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Detection of Pentadecanoyl Ethanolamide via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sensitive and specific detection of Pentadecanoyl ethanolamide (PEA) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound (PEA) is an endogenous N-acylethanolamine (NAE) that belongs to the family of endocannabinoid-like lipid mediators. NAEs are involved in a variety of physiological processes, and their quantification is crucial for understanding their roles in health and disease. This guide offers a comprehensive overview of the analytical methodology for robust and reliable PEA quantification.
Experimental Protocols
A successful analysis of this compound relies on meticulous sample preparation and optimized LC-MS/MS parameters. Below are detailed protocols for sample extraction from biological matrices and subsequent analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is adapted from established methods for endocannabinoid extraction.[1][2]
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., PEA-d4)
-
Toluene
-
TRIS buffer (pH 7.4)
-
Dry ice-ethanol bath
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 200 µL of plasma, add 300 µL of TRIS buffer.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Add 2 mL of toluene and vortex vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes at 4°C to separate the phases.
-
Freeze the aqueous (bottom) layer in a dry ice-ethanol bath.
-
Decant the organic (top) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenates
This protocol provides a cleaner sample extract and is suitable for complex matrices like tissue.[3][4]
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., PBS)
-
Internal Standard (IS) solution (e.g., PEA-d4)
-
Chloroform:Methanol (2:1, v/v)
-
Silica SPE cartridge
-
Elution solvent (e.g., chloroform:methanol, 9:1, v/v)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., initial mobile phase conditions)
Procedure:
-
Homogenize the tissue sample in an appropriate volume of homogenization buffer.
-
Spike the homogenate with the internal standard.
-
Perform a lipid extraction by adding chloroform:methanol (2:1, v/v), vortexing, and centrifuging to separate the organic layer.
-
Collect the lower organic phase and evaporate to dryness under nitrogen.
-
Reconstitute the extract in a small volume of a non-polar solvent like chloroform.
-
Condition a silica SPE cartridge with the same non-polar solvent.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the NAEs with a more polar solvent mixture, such as chloroform:methanol (9:1, v/v).[3]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final extract in the initial mobile phase for LC-MS/MS analysis.
Data Presentation: Mass Spectrometry Parameters
The following tables summarize the key quantitative parameters for the detection of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[5] |
| Mobile Phase A | Water with 0.1% formic acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[6] |
| Flow Rate | 0.3 - 0.4 mL/min[3][7] |
| Column Temperature | 40 - 45°C[3][5] |
| Injection Volume | 5 - 10 µL |
| Gradient | A typical gradient starts at a lower percentage of mobile phase B and ramps up to a high percentage to elute the analyte.[3][6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][6] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[3] |
| Capillary Voltage | ~4 kV[5] |
| Drying Gas | Nitrogen[5] |
| Collision Gas | Helium or Nitrogen[5] |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (PEA) | 300.3 | 62.1 | ~20[5] |
| PEA-d4 (Internal Standard) | 304.3 | 66.1 | ~20[5] |
Visualization of Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for PEA analysis and a simplified representation of the N-acylethanolamine signaling pathway.
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified N-acylethanolamine signaling and metabolism pathway.
References
- 1. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Pentadecanoyl Ethanolamide Stock Solutions for Experimental Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentadecanoyl ethanolamide (PEA) is a member of the N-acylethanolamine (NAE) family of endogenous lipid mediators.[1][2] Like other NAEs, it is involved in various physiological processes, making it a molecule of interest in numerous research fields. Accurate and consistent preparation of PEA stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of PEA stock solutions for in vitro and in vivo studies.
Materials and Equipment
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof, absolute), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile pipette tips
Quantitative Data Summary
The solubility of this compound can vary between different solvents. The following table summarizes the approximate solubility of PEA in commonly used laboratory solvents.[1][2]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Ethanol | 12.5 | ~43.8 |
| Dimethylformamide (DMF) | 5 | ~17.5 |
| Dimethyl sulfoxide (DMSO) | 3.3 | ~11.6 |
| Ethanol:PBS (1:2, pH 7.2) | 0.33 | ~1.16 |
Note: The molar concentration is calculated based on the molecular weight of this compound, which is 285.5 g/mol .[1]
Experimental Protocols
Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution in ethanol.
-
Weighing the Compound: Tare a sterile, chemically resistant microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound crystalline solid. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of PEA.
-
Solvent Addition: Add the appropriate volume of anhydrous ethanol to the vial containing the PEA. For a 10 mg/mL solution, add 1 mL of ethanol.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
-
Inert Gas Purging: To enhance stability, it is recommended to purge the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing the cap.[2] This minimizes oxidation of the lipid.
-
Storage: Store the stock solution at -20°C.[1][2] Under these conditions, the stock solution is stable for at least two years.[1][2]
Preparation of a Working Solution for Aqueous-Based Assays
Due to the low solubility of PEA in aqueous buffers, a two-step dilution process is required.[2]
-
Initial Dilution: Begin with the high-concentration stock solution in ethanol (e.g., 10 mg/mL).
-
Aqueous Dilution: Further dilute the ethanolic stock solution with the aqueous buffer of choice (e.g., PBS, cell culture media) to the final desired concentration. It is crucial to add the ethanolic stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.
-
Final Ethanol Concentration: Be mindful of the final concentration of the organic solvent in your experimental system, as it may have physiological effects.[3]
-
Stability in Aqueous Solution: Aqueous solutions of PEA are not stable for long periods. It is strongly recommended to prepare these working solutions fresh on the day of use and not to store them for more than one day.[2]
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a high-concentration stock solution of this compound.
Logical Relationship for Experimental Use
Caption: Logical flow from stock solution preparation to experimental application.
References
Application Notes and Protocols for Testing Pentadecanoyl Ethanolamide in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Note on Pentadecanoyl Ethanolamide vs. Palmitoylethanolamide (PEA): The focus of these application notes is on well-established animal models of epilepsy for testing the therapeutic potential of N-acylethanolamines. While the user specified this compound, the available scientific literature with detailed protocols and quantitative data in epilepsy models is predominantly centered on its close structural analog, Palmitoylethanolamide (PEA). This compound is a member of the same family of endogenous fatty acid amides and has shown initial promise for anticonvulsant efficacy.[1] Given the extensive research on PEA as a representative of this class of compounds with demonstrated anticonvulsant and neuroprotective properties, the following protocols and data are based on studies involving PEA.[2][3] This approach provides a robust and well-documented framework for researchers looking to investigate the antiepileptic potential of this compound or other related N-acylethanolamines.
Introduction to Animal Models of Epilepsy
Preclinical evaluation of potential antiepileptic drugs (AEDs) relies on the use of validated animal models that mimic different aspects of human epilepsy.[2][4] These models are crucial for assessing the efficacy, mechanism of action, and safety profile of novel therapeutic agents. This document outlines detailed protocols for three commonly used animal models of epilepsy: the Maximal Electroshock (MES) test, the Pentylenetetrazol (PTZ) model, and the Kainic Acid (KA) model. These models represent different seizure types and underlying pathophysiological mechanisms, providing a comprehensive platform for the evaluation of compounds like this compound.
Data Presentation: Efficacy of Palmitoylethanolamide (PEA) in Animal Models of Epilepsy
The following tables summarize the quantitative data on the anticonvulsant effects of PEA in the described animal models.
| Animal Model | Species | PEA Dose | Key Findings | Reference |
| Maximal Electroshock (MES) | Mouse | Not Specified | PEA exerts antiepileptic effects.[1][3] | [1][3] |
| Pentylenetetrazol (PTZ) | Rat | Not Specified | Pretreatment with PEA increased the latency to initiate seizures and reduced the duration of seizures.[5] | [5] |
| Pentylenetetrazol (PTZ) | Rat | Not Specified | PEA attenuated PTZ-induced seizures.[6] | [6] |
| Kainic Acid (KA) | Mouse | Subchronic Administration | Significantly alleviates seizure intensity and promotes neuroprotection.[7] | [7] |
| PTZ-Induced Seizure Parameters in Rats | Vehicle Control | PEA Treatment | Reference |
| Latency to Seizure Onset | Decreased | Increased | [5] |
| Seizure Duration | Prolonged | Reduced | [5] |
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a widely used model for generalized tonic-clonic seizures and is predictive of AEDs that prevent seizure spread.[8]
Materials:
-
Electroconvulsometer
-
Corneal electrodes
-
0.9% Saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Test compound (this compound) dissolved in an appropriate vehicle
-
Rodents (mice or rats)
Protocol:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal before the experiment.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the electroshock.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the cornea of each eye to minimize discomfort. Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Induction of Seizure: Gently restrain the animal and place the corneal electrodes on the corneas.
-
Deliver a single, brief electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).[8]
-
Observation: Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure. The absence of this phase is considered protection.
-
Data Analysis: Record the number of animals protected in each treatment group. Calculate the percentage of protection. The dose that protects 50% of the animals (ED50) can be determined from a dose-response curve.
References
- 1. Frontiers | Antiepileptogenic Effect of Subchronic Palmitoylethanolamide Treatment in a Mouse Model of Acute Epilepsy [frontiersin.org]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. tandfonline.com [tandfonline.com]
- 5. Palmitoylethanolamide attenuates PTZ-induced seizures through CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Synergistic Effect of Palmitoylethanolamide and Ganaxolone in PTZ-induced Tonic-clonic Seizures - Scientific Journal of Kurdistan University of Medical Sciences [sjku.muk.ac.ir]
- 7. Antiepileptogenic Effect of Subchronic Palmitoylethanolamide Treatment in a Mouse Model of Acute Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Application Notes and Protocols for Measuring FAAH Inhibition by Pentadecanoyl Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which plays a role in pain, inflammation, and mood regulation. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling, potentially offering therapeutic benefits for various neurological and inflammatory disorders without the side effects associated with direct cannabinoid receptor agonists.
Pentadecanoyl ethanolamide (PEA), a C15:0 N-acylethanolamine, is a member of the family of fatty N-acyl ethanolamines. While its specific role and relative importance are still under investigation, its structural similarity to other bioactive N-acylethanolamines suggests it may interact with FAAH.[3] These application notes provide detailed protocols for researchers to measure the potential inhibitory effects of this compound on FAAH activity.
Signaling Pathways and Experimental Logic
The endocannabinoid system relies on the on-demand synthesis and degradation of lipid signaling molecules. FAAH plays a central role in terminating the signal of N-acylethanolamines like anandamide. By inhibiting FAAH, the levels of these endogenous ligands increase, leading to enhanced activation of their respective receptors, such as cannabinoid receptors (CB1 and CB2).
References
- 1. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pentadecanoyl Ethanolamide as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their complex roles in health and disease. N-acylethanolamines (NAEs) are a class of bioactive lipids involved in a wide range of physiological processes. Due to their low endogenous concentrations and the complexity of biological matrices, reliable quantification of NAEs by mass spectrometry requires the use of an appropriate internal standard. Pentadecanoyl ethanolamide (C15:0 NAE), a non-endogenous odd-chain NAE, serves as an excellent internal standard for the quantification of various NAE species. Its structural similarity to endogenous NAEs ensures comparable behavior during sample extraction and ionization, while its unique mass prevents interference with the analytes of interest.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in lipidomics workflows, particularly for the analysis of NAEs in plasma and tissue samples.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to its use as an internal standard is provided in the table below.
| Property | Value | Relevance as Internal Standard |
| Molecular Formula | C₁₇H₃₅NO₂ | --- |
| Molecular Weight | 285.47 g/mol | Distinct mass from most endogenous NAEs. |
| Structure | Pentadecanoic acid linked to ethanolamine via an amide bond. | Structural analog to endogenous NAEs, ensuring similar extraction efficiency and chromatographic behavior. |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. | Compatible with standard lipid extraction solvents. |
| Ionization (ESI+) | Readily forms [M+H]⁺ ion. | Suitable for sensitive detection by positive mode electrospray ionization mass spectrometry. |
Experimental Protocols
The following sections detail the experimental procedures for the quantification of NAEs using this compound as an internal standard.
Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Chloroform (HPLC grade), Acetonitrile (LC-MS grade), Isopropanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade).
-
Internal Standard: this compound (PEA-IS).
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
Biological Samples: Plasma, tissue homogenates.
Protocol 1: Lipid Extraction from Plasma
This protocol describes a liquid-liquid extraction procedure for the isolation of NAEs from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Protein Precipitation and Lipid Extraction: Add 1 mL of ice-cold methanol to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Add 2 mL of chloroform and vortex for another 30 seconds.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
For complex matrices, an additional SPE clean-up step can improve data quality by removing interfering substances.[1]
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the reconstituted lipid extract (from Protocol 1, step 8, redissolved in a small volume of loading buffer, e.g., 10% methanol in water) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a low-organic solvent mixture (e.g., 20% methanol in water) to remove polar impurities.
-
Elution: Elute the NAEs from the cartridge with 2 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are typical starting conditions for the analysis of NAEs. Method optimization is recommended for specific instrumentation and applications.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: 30-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 286.3 | 62.1 | 15 |
| Palmitoylethanolamide (PEA) | 300.3 | 62.1 | 15 |
| Oleoylethanolamide (OEA) | 326.3 | 62.1 | 15 |
| Stearoylethanolamide (SEA) | 328.3 | 62.1 | 15 |
| Anandamide (AEA) | 348.3 | 62.1 | 15 |
Note: The product ion at m/z 62.1 corresponds to the protonated ethanolamine fragment, which is a characteristic fragment for NAEs.[2]
Data Presentation
The following tables summarize representative quantitative data for NAEs in human plasma, illustrating the typical concentration ranges observed.
Table 1: Endogenous N-Acylethanolamine Levels in Human Plasma
| N-Acylethanolamine | Concentration Range (pmol/mL) | Reference |
| Palmitoylethanolamide (PEA) | 1.9 - 18.2 | [3] |
| Oleoylethanolamide (OEA) | 1.1 - 11.5 | [3] |
| Stearoylethanolamide (SEA) | 0.3 - 2.5 | [3] |
| Anandamide (AEA) | 0.2 - 1.8 | [3] |
Mandatory Visualizations
N-Acylethanolamine Signaling Pathway
Caption: Biosynthesis, signaling, and degradation pathway of N-acylethanolamines.
Experimental Workflow for NAE Quantification
Caption: Experimental workflow for NAE quantification using an internal standard.
Rationale for Using this compound as an Internal Standard
Caption: Rationale for selecting this compound as an internal standard.
Synthesis of Deuterated this compound
Proposed Synthetic Route
-
Deuteration of Pentadecanoic Acid: Pentadecanoic acid can be deuterated at the alpha and beta positions to the carboxyl group using methods such as acid or base-catalyzed H/D exchange in D₂O.
-
Activation of Deuterated Pentadecanoic Acid: The deuterated fatty acid is then activated to form an acyl chloride or an active ester. This can be achieved by reacting the deuterated pentadecanoic acid with thionyl chloride or a carbodiimide coupling reagent.
-
Amidation Reaction: The activated deuterated pentadecanoic acid is reacted with ethanolamine to form the desired deuterated this compound. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative HPLC to obtain the high-purity deuterated internal standard.
Conclusion
This compound is a robust and reliable internal standard for the quantitative analysis of N-acylethanolamines in complex biological matrices. Its physicochemical properties closely mimic those of endogenous NAEs, ensuring accurate correction for variations in sample preparation and instrument response. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement the use of this compound in their lipidomics workflows, thereby enhancing the accuracy and reliability of their quantitative data.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Pentadecanoyl Ethanolamide Plasma Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of Pentadecanoyl ethanolamide (PEA) in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound in plasma, focusing on the identification and mitigation of matrix effects.
Issue 1: Low Analyte Response or Signal Suppression
Question: My signal intensity for this compound is significantly lower in plasma samples compared to the standard solution, leading to poor sensitivity. What could be the cause and how can I fix it?
Answer: This is a classic sign of ion suppression, a major matrix effect in LC-MS/MS analysis of plasma samples. Co-eluting endogenous components from the plasma matrix, such as phospholipids, can interfere with the ionization of your target analyte in the mass spectrometer's source.
Troubleshooting Steps:
-
Assess Matrix Effect:
-
Post-Column Infusion: This experiment helps identify regions in your chromatogram where ion suppression is most severe. By infusing a constant flow of this compound post-column while injecting a blank plasma extract, you can observe dips in the baseline, indicating suppression zones.
-
Quantitative Assessment: Compare the peak area of this compound in a post-extraction spiked plasma sample to the peak area in a neat solution at the same concentration. A ratio significantly less than 1 indicates ion suppression.[1][2]
-
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While a simple and common technique, PPT is often insufficient for removing all interfering matrix components.[3] If you are using PPT, consider optimizing the precipitation solvent (e.g., acetonitrile, methanol) or combining it with another cleanup step.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A common approach for N-acylethanolamines is to use a solvent system like methyl-tert-butyl ether (MTBE) or chloroform/methanol.[4]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup. For N-acylethanolamines, reversed-phase (e.g., C18) or mixed-mode cartridges can be effective in removing phospholipids and other interferences.[4][5][6]
-
-
Optimize Chromatographic Separation:
-
Increase Retention: By modifying your HPLC gradient, you can increase the retention time of this compound to move it away from the early-eluting, highly suppressing matrix components.[5]
-
Use a Different Column Chemistry: A phenyl-hexyl or a biphenyl column might offer different selectivity for this compound and the interfering matrix components compared to a standard C18 column.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: I'm observing high variability in my results between different plasma samples and my quality control (QC) samples are failing. How can I improve the reproducibility and accuracy of my assay?
Answer: Poor reproducibility and accuracy in the presence of matrix effects often point to inconsistent ion suppression across different samples and the lack of an appropriate internal standard to compensate for these variations.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The Gold Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with your analyte.[1] For this compound, an ideal internal standard would be this compound-d4. While not always readily available, a closely related deuterated N-acylethanolamine like Palmitoyl ethanolamide-d4 can be a suitable alternative.
-
Verify Co-elution: Ensure that your analyte and internal standard have nearly identical retention times under your chromatographic conditions.
-
-
Matrix-Matched Calibrators and QCs:
-
Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank human plasma). This helps to normalize the matrix effects across the entire analytical run.
-
-
Evaluate Different Plasma Lots:
-
During method development, test your assay with plasma from multiple donors to assess the variability of matrix effects.
-
Illustrative Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for troubleshooting low signal intensity and ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of plasma quantification?
A1: Matrix effects are alterations in the ionization efficiency of an analyte due to the presence of co-eluting compounds in the sample matrix.[7] In plasma, these interfering compounds can include salts, proteins, and phospholipids. Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[7]
Q2: Why is plasma a particularly challenging matrix for LC-MS/MS analysis?
A2: Plasma is a complex biological fluid containing a high concentration of proteins, lipids, salts, and other endogenous molecules that can interfere with the analysis of low-concentration analytes like this compound.[3] Phospholipids are particularly problematic as they are abundant and tend to elute over a broad chromatographic range, often co-eluting with target analytes and causing significant ion suppression.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?
A3: While there is no single "best" method for all applications, a multi-step approach is often most effective. Combining protein precipitation with either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) generally provides a much cleaner sample than protein precipitation alone.[4] For N-acylethanolamines, LLE with solvents like toluene or MTBE, or SPE with C18 cartridges have shown good results in reducing matrix effects.[8]
Q4: When is a stable isotope-labeled internal standard (SIL-IS) necessary?
A4: A SIL-IS is highly recommended for any quantitative bioanalytical method using LC-MS/MS, especially when dealing with a complex matrix like plasma. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of matrix effects and extraction variability. This allows for reliable correction and leads to more accurate and precise results.
Q5: I cannot find a commercially available deuterated internal standard for this compound. What are my options?
A5: If a specific deuterated standard for this compound is unavailable, you can consider the following:
-
Use a closely related SIL-IS: A deuterated N-acylethanolamine with a similar chain length and polarity, such as Palmitoyl ethanolamide-d4, can often be used successfully.[9] It is crucial to validate that it co-elutes with this compound and effectively tracks its behavior in the assay.
-
Custom Synthesis: Several companies offer custom synthesis of stable isotope-labeled compounds. This would be the most ideal but also a more expensive solution.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects, but it is more laborious than using an internal standard.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of a Representative N-acylethanolamine (NAE) in Plasma
| Sample Preparation Method | Matrix Effect (%)* | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (Acetonitrile) | 65 (Suppression) | 85 | 15 |
| Liquid-Liquid Extraction (MTBE) | 88 (Slight Suppression) | 92 | 8 |
| Solid-Phase Extraction (C18) | 95 (Minimal Effect) | 95 | 5 |
*Matrix Effect (%) = (Peak area in post-extraction spiked plasma / Peak area in neat solution) x 100. Data is illustrative and based on typical performance for NAEs.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma
This protocol is adapted from methods used for other long-chain N-acylethanolamines.
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation of the analyte.
-
Internal Standard Spiking: To 100 µL of plasma in a polypropylene tube, add 10 µL of the internal standard solution (e.g., Palmitoyl ethanolamide-d4 in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve the residue.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare Blank Plasma Extract: Extract a 100 µL aliquot of blank plasma using the LLE protocol described above and reconstitute in 90 µL of the initial mobile phase.
-
Spike Blank Extract: Add 10 µL of a known concentration of this compound standard solution to the reconstituted blank extract. This is your "post-extraction spiked sample."
-
Prepare Neat Standard: In a clean tube, prepare a standard solution of this compound at the same final concentration as the post-extraction spiked sample by adding 10 µL of the standard solution to 90 µL of the initial mobile phase.
-
Analyze and Compare: Analyze both samples by LC-MS/MS and compare the peak areas of this compound.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard) x 100
-
Signaling Pathway and Workflow Diagrams
Caption: A streamlined workflow for plasma sample preparation of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Stability of Pentadecanoyl ethanolamide in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Pentadecanoyl ethanolamide (PEA) in various laboratory settings. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least two years when stored at -20°C.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared by dissolving the crystalline solid in an organic solvent of choice, which should be purged with an inert gas like nitrogen or argon to prevent oxidation.[2] For long-term storage, it is recommended to store these stock solutions at -20°C or lower in airtight containers, protected from light.[3][4]
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is sparingly soluble in aqueous buffers. It is not recommended to store aqueous solutions for more than one day due to potential hydrolysis and degradation.[2] For experiments requiring an aqueous environment, it is best to first dissolve PEA in ethanol and then dilute it with the aqueous buffer of choice immediately before use.[2]
Q4: What are the primary mechanisms of this compound degradation?
A4: As a member of the N-acylethanolamine (NAE) family, this compound can undergo both chemical and enzymatic degradation. Chemical degradation can occur via hydrolysis of the amide bond, particularly in aqueous solutions at non-neutral pH. Enzymatic degradation is primarily mediated by Fatty Acid Amide Hydrolase (FAAH) at neutral to alkaline pH and N-acylethanolamine-hydrolyzing acid amidase (NAAA) at acidic pH, which hydrolyze the amide bond to yield pentadecanoic acid and ethanolamine.[1][2][5][6][7][8][9]
Q5: In which common laboratory solvents is this compound soluble?
A5: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below.
Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (approx.) | Reference |
| Dimethylformamide (DMF) | 5 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | 3.3 mg/mL | [1][2] |
| Ethanol | 12.5 mg/mL | [1][2] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [1][2] |
Troubleshooting Guides
Issue 1: Inconsistent or low concentrations of PEA in my experimental samples.
-
Potential Cause 1: Degradation in Aqueous Solution.
-
Suggestion: Prepare fresh aqueous solutions of PEA for each experiment. Avoid storing aqueous solutions for more than a day.[2] If possible, maintain the pH of the solution close to neutral to minimize acid or base-catalyzed hydrolysis.
-
-
Potential Cause 2: Adsorption to Surfaces.
-
Suggestion: Like other lipids, PEA may adsorb to plastic or glass surfaces. Consider using low-adhesion microplates or glassware. Rinsing surfaces with an organic solvent prior to and after transfer may help ensure complete recovery.
-
-
Potential Cause 3: Contamination.
-
Potential Cause 4: Oxidation.
Issue 2: High variability in results when quantifying PEA from biological samples.
-
Potential Cause 1: Enzymatic Degradation During Sample Preparation.
-
Suggestion: Biological samples contain enzymes like FAAH and NAAA that can rapidly degrade PEA.[5][6][8] It is crucial to quench enzymatic activity immediately upon sample collection. This can be achieved by rapid freezing (e.g., in liquid nitrogen) and/or by adding organic solvents or specific enzyme inhibitors.
-
-
Potential Cause 2: Inefficient Extraction.
-
Suggestion: Ensure your lipid extraction protocol is optimized for NAEs. A common method is a modified Folch extraction using a mixture of chloroform and methanol. The efficiency of the extraction can be affected by the solvent ratios and the pH of the sample.
-
-
Potential Cause 3: Matrix Effects in Mass Spectrometry.
-
Suggestion: When using LC-MS/MS for quantification, other molecules in the sample extract can interfere with the ionization of PEA, leading to signal suppression or enhancement. The use of a deuterated internal standard for PEA is highly recommended to correct for these matrix effects and variations in sample processing.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent
This protocol provides a framework for evaluating the stability of PEA in a chosen solvent at a given temperature over time.
-
Preparation of PEA Stock Solution:
-
Accurately weigh a known amount of solid PEA.
-
Dissolve it in the solvent of interest (e.g., ethanol, DMSO) to a final concentration of 1 mg/mL. Purge the solvent with an inert gas before use.
-
This will be your stock solution.
-
-
Sample Preparation for Stability Study:
-
In amber glass vials to protect from light, prepare several identical aliquots of the PEA stock solution.
-
Store the vials at the desired temperature (e.g., -20°C, 4°C, 25°C, 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each temperature condition for analysis.
-
The "time 0" sample should be analyzed immediately after preparation.
-
-
Quantitative Analysis:
-
Analyze the concentration of PEA in each sample using a validated analytical method, such as LC-MS/MS.
-
Dilute the samples as necessary to fall within the linear range of the calibration curve.
-
It is also advisable to monitor for the appearance of potential degradation products, such as pentadecanoic acid.
-
-
Data Analysis:
-
Plot the concentration of PEA as a function of time for each temperature.
-
Calculate the percentage of PEA remaining at each time point relative to the time 0 sample.
-
If significant degradation is observed, the degradation kinetics (e.g., half-life) can be determined.[12]
-
Protocol 2: LC-MS/MS Method for Quantification of this compound
This is a general LC-MS/MS protocol that can be adapted for PEA quantification.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium formate.
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate the analyte from the matrix.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor-to-product ion transition for PEA should be determined by direct infusion of a standard solution. A common product ion for NAEs corresponds to the ethanolamine fragment (m/z 62).
-
-
Quantification:
-
A calibration curve should be prepared using known concentrations of a PEA standard.
-
The use of a deuterated internal standard is highly recommended for accurate quantification.
-
Visualizations
Caption: Enzymatic degradation pathways of this compound.
Caption: General workflow for a PEA stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Acylamino-β-lactone N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors Encapsulated in PLGA Nanoparticles: Improvement of the Physical Stability and Protection of Human Cells from Hydrogen Peroxide-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics and time-temperature equivalence of polymer degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Pentadecanoyl ethanolamide during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Pentadecanoyl ethanolamide (PEA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a member of the N-acylethanolamine (NAE) family of endogenous fatty acid amides. Like other NAEs, it is involved in various biological processes. Its stability is a critical concern during sample preparation because it is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are:
-
Enzymatic Hydrolysis: This is the most significant cause of degradation in biological samples. The enzymes Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) are primarily responsible for hydrolyzing the amide bond of PEA, breaking it down into pentadecanoic acid and ethanolamine.[1][2]
-
Chemical Degradation: Like other lipids, PEA can be susceptible to oxidation, especially if the sample is exposed to air, light, or high temperatures for extended periods. Hydrolysis can also occur under acidic or basic conditions.
Q3: How can I prevent enzymatic degradation during sample collection and homogenization?
To minimize enzymatic activity, it is crucial to process samples quickly and at low temperatures.
-
Immediate Cooling: Place samples on ice immediately after collection.
-
Low-Temperature Homogenization: Perform all homogenization steps at 4°C or on ice.
-
Enzyme Inhibitors: Add a cocktail of FAAH and NAAA inhibitors to the homogenization buffer. This is a critical step to preserve the integrity of PEA in the sample.
Troubleshooting Guides
Issue 1: Low or no detectable levels of this compound in my samples.
Possible Cause 1: Enzymatic Degradation.
-
Troubleshooting:
-
Ensure that samples were processed immediately after collection and kept at low temperatures (4°C) throughout the procedure.
-
Verify the addition and concentration of FAAH and NAAA inhibitors in your homogenization buffer. Consider preparing fresh inhibitor stocks.
-
Minimize the time between sample homogenization and extraction.
-
Possible Cause 2: Inefficient Extraction.
-
Troubleshooting:
-
Review your lipid extraction protocol. A common and effective method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture.
-
Ensure complete homogenization of the tissue to allow for efficient solvent penetration.
-
For solid-phase extraction (SPE), ensure the column type and elution solvents are appropriate for NAEs. C18 or aminopropyl-bonded silica are often used.
-
Possible Cause 3: Analyte Loss During Solvent Evaporation.
-
Troubleshooting:
-
Evaporate organic solvents under a gentle stream of nitrogen gas at a low temperature (e.g., 30-40°C).
-
Avoid complete dryness, which can make the lipid pellet difficult to redissolve.
-
Issue 2: High variability in this compound levels between replicate samples.
Possible Cause 1: Inconsistent Sample Handling.
-
Troubleshooting:
-
Standardize your sample collection and processing workflow to ensure each sample is treated identically.
-
Ensure consistent timing for each step of the procedure.
-
Possible Cause 2: Contamination.
-
Troubleshooting:
-
Use high-purity solvents and reagents.
-
Thoroughly clean all glassware and equipment to remove any potential contaminants that could interfere with the analysis.
-
Possible Cause 3: Incomplete Redissolving of the Lipid Extract.
-
Troubleshooting:
-
After solvent evaporation, ensure the lipid extract is fully redissolved in the injection solvent. Vortexing and sonication can aid in this process.
-
Choose an injection solvent in which this compound is highly soluble.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents [3]
| Solvent | Solubility |
| Ethanol | ~12.5 mg/ml |
| Dimethylformamide (DMF) | ~5 mg/ml |
| Dimethyl sulfoxide (DMSO) | ~3.3 mg/ml |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.33 mg/ml |
Table 2: Recommended Storage Conditions for this compound [3]
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 2 years |
| In Organic Solvent | -20°C or -80°C | Recommended for short-term storage. Minimize freeze-thaw cycles. |
| Aqueous Solution | Not Recommended for storage longer than one day. |
Experimental Protocols
Protocol 1: Sample Homogenization and Lipid Extraction
This protocol is designed for the extraction of this compound from biological tissues.
Materials:
-
Tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4) with 1 mM EDTA and a cocktail of FAAH and NAAA inhibitors (e.g., URB597 for FAAH and ARN077 for NAAA at appropriate concentrations).
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample.
-
Add 10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer the homogenate to a glass tube.
-
Add 2 volumes of chloroform and 1 volume of methanol to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Add 1 volume of chloroform and 1 volume of 0.9% NaCl solution.
-
Vortex again for 2 minutes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a new glass tube for further processing (e.g., solid-phase extraction).
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Lipid Extracts
This protocol provides a general guideline for purifying this compound from the lipid extract.
Materials:
-
Lipid extract from Protocol 1
-
SPE cartridge (e.g., C18 or aminopropyl-bonded silica)
-
Hexane
-
Ethyl Acetate
-
Methanol
-
SPE manifold
Procedure:
-
Condition the SPE cartridge:
-
Wash the C18 cartridge with 3 mL of methanol followed by 3 mL of water.
-
-
Load the sample:
-
Evaporate the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the extract in a small volume of a suitable solvent (e.g., hexane).
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Wash the cartridge:
-
Wash the cartridge with a non-polar solvent like hexane to remove neutral lipids.
-
-
Elute this compound:
-
Elute the NAE fraction with a more polar solvent mixture, such as ethyl acetate/methanol (e.g., 9:1 v/v).
-
-
Collect and Evaporate:
-
Collect the eluate containing this compound.
-
Evaporate the solvent under nitrogen before reconstituting in the appropriate solvent for analysis (e.g., by LC-MS/MS).
-
Note: The specific volumes and solvent compositions for washing and elution may need to be optimized depending on the sample matrix and the specific SPE cartridge used.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Enzymatic degradation pathway of this compound and the action of inhibitors.
References
Technical Support Center: Optimizing LC-MS/MS for Odd-Chain N-acylethanolamine Analysis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of odd-chain N-acylethanolamines (NAEs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the analysis of odd-chain NAEs.
Q1: Why am I observing low sensitivity or no signal for my odd-chain NAEs?
A1: Low sensitivity is a frequent issue stemming from several potential sources. Consider the following:
-
Suboptimal Ionization: Odd-chain NAEs, like their even-chain counterparts, are best analyzed using electrospray ionization (ESI) in positive mode.[1][2] Ensure your ESI source parameters (e.g., capillary voltage, gas flows, temperatures) are optimized. Acidic mobile phase additives like formic acid are often used to promote protonation and enhance signal.[1][3]
-
Incorrect MS/MS Parameters: The Multiple Reaction Monitoring (MRM) transitions (precursor/product ion pairs) must be correct. A key characteristic of NAE fragmentation is the production of a common ethanolamine fragment at m/z 62.1.[1][2] Ensure your collision energy is optimized for this transition for each specific analyte.[2][4]
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization, suppressing the analyte signal.[3][5] Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][3] Adjusting the chromatographic gradient to better separate the analyte from interfering matrix components can also resolve this.[3]
-
Sample Degradation: NAEs can be susceptible to degradation. Ensure samples are stored at -80°C and handle them quickly on ice.[2] Use fresh solvents and check for contamination in reagents, which can interfere with analysis or cause analyte loss.[1]
Q2: My chromatographic peaks are broad, tailing, or splitting. What is the cause?
A2: Poor peak shape compromises resolution and quantification. Here are common causes:
-
Column Issues: The analytical column may be overloaded, contaminated, or degraded.[6] Try injecting a smaller sample volume or diluting the sample. If contamination is suspected, flush the column according to the manufacturer's guidelines.[7]
-
Solvent Mismatch: The sample solvent should be compatible with the initial mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[7] Whenever possible, resuspend the final extract in a solution similar to the starting mobile phase composition.[2]
-
Secondary Interactions: The acidic nature of the silica in reversed-phase columns can sometimes interact with the amine group of NAEs, causing peak tailing. Using a column with end-capping or a different stationary phase chemistry (e.g., C18) can mitigate this.[4]
Q3: What causes my analyte's retention time to shift between injections?
A3: Retention time instability is a critical problem for reliable identification and quantification.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. Prepare fresh mobile phases daily and ensure accurate composition, especially for isocratic portions of the gradient.[7] Evaporation of the more volatile solvent component can alter the solvent strength over time.[7]
-
Column Equilibration: Insufficient column equilibration between runs can lead to drifting retention times.[8] Ensure the column is equilibrated with the initial mobile phase for a sufficient duration (e.g., 10 column volumes) before each injection.[8]
-
Temperature Fluctuations: The column temperature must be stable. Use a column oven to maintain a consistent temperature, as even minor fluctuations can affect retention.[6][8]
-
Pump Performance: Air bubbles or failing pump seals can cause inconsistent flow rates, directly impacting retention times.[8] Purge the LC system regularly to remove air bubbles.[8]
Q4: How do I select an appropriate internal standard (IS) for odd-chain NAE quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., N-pentadecanoylethanolamine-d4). However, these can be expensive or unavailable.
-
Odd-Chain Analogs: A common practice is to use an odd-chain NAE that is not present in the sample as an IS for other odd-chain NAEs. For example, C13:0 NAE or C19:0 NAE could be used if they are not endogenously present.[9]
-
Chemical Similarity: The IS should have chemical and physical properties as close as possible to the analyte to behave similarly during extraction, chromatography, and ionization.[10] Using an odd-chain NAE to quantify other odd-chain NAEs is generally a robust approach.
-
Validation: It is crucial to validate your choice of IS to ensure it adequately corrects for variations in sample preparation and analysis.[10]
Quantitative Data Summary
The following tables provide starting parameters for method development. Optimization is required for specific instruments and applications.
Table 1: Example Liquid Chromatography (LC) Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.05% Formic Acid[1] | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.05% Formic Acid[1] | Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid |
| Flow Rate | 200 µL/min[1] | 400 µL/min |
| Column Temp. | 40°C[1] | 50°C |
| Gradient | 60% B to 100% B over 6 min, hold 1 min[1] | 50% B to 98% B over 8 min, hold 2 min |
Table 2: Suggested MS/MS Parameters (MRM Transitions) for Selected Odd-Chain NAEs
Methodology: Precursor ions ([M+H]⁺) are calculated based on the molecular formula. The primary product ion for NAEs is consistently the ethanolamine fragment (m/z 62.1), resulting from the cleavage of the amide bond.[1][2] Collision energies (CE) typically range from 10-25 eV but require empirical optimization.[2]
| Analyte | Formula | Precursor Ion ([M+H]⁺) | Product Ion | Suggested CE (eV) |
| N-Tridecanoylethanolamine (C13:0 NAE) | C₁₅H₃₁NO₂ | 258.24 | 62.1 | 15-25 |
| N-Pentadecanoylethanolamine (C15:0 NAE) | C₁₇H₃₅NO₂ | 286.27 | 62.1 | 15-25 |
| N-Heptadecanoylethanolamine (C17:0 NAE) | C₁₉H₃₉NO₂ | 314.30 | 62.1 | 15-25 |
| N-Nonadecanoylethanolamine (C19:0 NAE) | C₂₁H₄₃NO₂ | 342.33 | 62.1 | 15-25 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for NAEs from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of cold methanol containing the internal standard(s).
-
Protein Precipitation: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
SPE Column Conditioning: Condition a silica-based SPE cartridge (e.g., 100 mg) by washing with 1 mL of methanol, followed by 1 mL of chloroform.[1]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 x 1 mL of a non-polar solvent like chloroform or hexane to remove highly non-polar lipids.[1]
-
Elution: Elute the NAEs with 2 x 1 mL of a more polar solvent mixture, such as 3% methanol in chloroform or 100% methanol.[1][2]
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[1] Reconstitute the residue in 100 µL of a suitable solvent (e.g., 70:30 Methanol:Water) for LC-MS/MS analysis.[2]
Protocol 2: General LC-MS/MS Analysis Workflow
-
System Setup: Set up the LC-MS/MS system according to the parameters outlined in Tables 1 and 2.
-
System Equilibration: Equilibrate the analytical column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Prepare a sequence including solvent blanks, quality control (QC) samples, a calibration curve, and the unknown samples.
-
Injection: Inject 5-10 µL of the reconstituted sample extract onto the LC system.
-
Data Acquisition: Acquire data in MRM mode using the optimized transitions for your target odd-chain NAEs and internal standards.
-
Data Processing: Integrate the chromatographic peaks for each analyte and internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Use the regression equation from the curve to determine the concentration of odd-chain NAEs in the unknown samples.
Visualizations
References
- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Pentadecanoyl ethanolamide from tissue samples
Welcome to the technical support center for the analysis of Pentadecanoyl ethanolamide (PEA) and other N-acylethanolamines (NAEs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome challenges related to low analyte recovery from tissue samples.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound (PEA) from tissue samples is a common issue that can compromise experimental results. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Question: We are experiencing significantly lower than expected yields of PEA from our tissue samples. What are the potential causes and how can we improve our recovery?
Answer:
Low recovery of PEA, a type of N-acylethanolamine (NAE), can stem from several stages of the experimental workflow, from sample handling to final analysis. Below is a step-by-step troubleshooting guide to help you pinpoint and address the issue.
Step 1: Sample Collection and Storage
Proper handling and storage of tissue samples are critical to prevent the degradation of lipids.
-
Issue: Enzymatic degradation of PEA by endogenous enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) can occur post-collection.[1][2][3] Lipases can also degrade precursor lipids.[4]
-
Troubleshooting:
-
Rapid Freezing: Immediately snap-freeze tissue samples in liquid nitrogen after collection to halt enzymatic activity.
-
Storage Conditions: Store samples at -80°C until extraction. Avoid repeated freeze-thaw cycles.
-
Enzyme Inactivation: For some tissues, boiling in isopropanol before extraction can inactivate lipases.[4] The use of cold organic solvents during homogenization also helps to quench enzymatic activity.[5]
-
Step 2: Tissue Homogenization and Lipid Extraction
The choice of extraction method and solvents is crucial for efficient lipid recovery.
-
Issue: Incomplete homogenization or use of suboptimal extraction solvents can lead to poor recovery. PEA, being a moderately polar lipid, may be lost during phase separation in biphasic extraction methods.[6]
-
Troubleshooting:
-
Homogenization: Ensure thorough homogenization of the tissue to disrupt cells and release lipids. Bead homogenization can improve consistency.[7]
-
Solvent Selection:
-
Classical Methods: Modified Folch (chloroform:methanol) or Bligh and Dyer methods are commonly used.[8][9] However, care must be taken to prevent loss of more polar NAEs into the aqueous phase.[6]
-
Alternative Solvents: Consider single-phase extraction methods using solvents like a mixture of methanol, methyl tert-butyl ether (MTBE), and chloroform, which have shown good recovery for a broad range of lipids.[6][10]
-
-
Internal Standards: Add a deuterated internal standard (e.g., PEA-d4) at the very beginning of the extraction process to account for losses during sample preparation.[8][11]
-
Step 3: Sample Purification (Solid-Phase Extraction - SPE)
SPE is often used to clean up the lipid extract and concentrate the analytes of interest.
-
Issue: Improper SPE cartridge conditioning, incorrect solvent selection for washing and elution, or analyte breakthrough can result in low recovery.
-
Troubleshooting:
-
Cartridge Choice: Silica or C18 SPE cartridges are commonly used for NAE purification.[8][11]
-
Method Optimization:
-
Ensure proper conditioning of the SPE cartridge as per the manufacturer's instructions.
-
Optimize the wash steps to remove interfering substances without eluting the PEA. A non-polar solvent like chloroform can be used to remove neutral lipids.[11]
-
Use an appropriate elution solvent. A mixture of chloroform and methanol (e.g., 9:1 v/v) is often effective for eluting NAEs.[11]
-
Test the flow-through and wash fractions for the presence of PEA to check for breakthrough.
-
-
Step 4: Solvent Evaporation and Reconstitution
This step concentrates the sample before analysis but can also be a source of analyte loss.
-
Issue: Loss of PEA due to adhesion to the tube walls or degradation during evaporation. The final reconstituted sample may not be fully dissolved.
-
Troubleshooting:
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen. Avoid excessive heat.
-
Reconstitution: Reconstitute the dried extract in a solvent that is compatible with your LC-MS/MS mobile phase and ensures complete dissolution of PEA.[11] Vortexing and brief sonication can aid in dissolution.
-
Step 5: LC-MS/MS Analysis
Issues with the analytical instrumentation can lead to apparent low recovery.
-
Issue: Poor chromatographic peak shape, ion suppression from the sample matrix, or incorrect mass spectrometer settings can result in low signal intensity.[12]
-
Troubleshooting:
-
Chromatography: Ensure the analytical column is not clogged and is providing good peak shape. Split peaks or excessive tailing can indicate a problem with the column or mobile phase.[13]
-
Ion Suppression: The presence of co-eluting matrix components can suppress the ionization of PEA. Diluting the sample or improving the sample cleanup (e.g., via SPE) can mitigate this effect.
-
MS Settings: Optimize the mass spectrometer parameters, including ionization mode (positive electrospray ionization is common for NAEs), and MRM transitions for PEA.[11][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction solvent for this compound?
A1: There is no single "best" solvent, as the optimal choice can depend on the tissue type and the other lipids you may be interested in. A common and effective starting point is a chloroform:methanol mixture (e.g., 2:1 v/v), as used in modified Folch or Bligh and Dyer methods.[8][9] For untargeted lipidomics or to avoid the potential issues of biphasic systems with polar lipids, a monophasic extraction with a mixture of methanol, MTBE, and chloroform can be advantageous.[6] It is always recommended to validate the extraction efficiency for your specific tissue matrix.
Q2: How important is an internal standard, and when should I add it?
A2: Using a stable isotope-labeled internal standard (e.g., PEA-d4) is critical for accurate quantification.[8][11] It should be added at the very beginning of the sample preparation process, ideally to the tissue before homogenization. This allows the internal standard to account for any analyte loss that occurs during extraction, purification, and analysis, thereby correcting the final calculated concentration of the endogenous PEA.
Q3: Can I store my lipid extracts? If so, under what conditions?
A3: Yes, you can store lipid extracts, but it is crucial to do so properly to prevent degradation. After extraction, evaporate the solvent and store the dried lipid film at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[15] For short-term storage, storing the extract in an organic solvent at -20°C or -80°C is also an option, but be aware that some degradation can still occur.[5]
Q4: My LC-MS/MS sensitivity for PEA is low. What can I do to improve it?
A4: Low sensitivity can be due to several factors. First, ensure your sample cleanup is effective to reduce matrix effects, as co-eluting compounds can suppress the ionization of PEA.[12] Solid-phase extraction (SPE) is a good way to achieve this.[11] Second, optimize your LC method to ensure good peak shape and separation from interfering compounds.[13] Finally, optimize the MS parameters, including the electrospray ionization source settings and the collision energy for the MRM transitions of PEA.
Q5: What are some common contaminants to be aware of during lipid extraction?
A5: Contaminants can be introduced from solvents, plasticware, and other lab materials. Always use high-purity (LC-MS grade) solvents.[9][16] Be aware that chloroform can degrade to form phosgene, which can react with your analytes.[16] Plasticizers from tubes and plates can also leach into your samples and interfere with the analysis. Whenever possible, use glass or polypropylene labware.
Quantitative Data Summary
The following table summarizes typical recovery rates for NAEs using different extraction methods, as reported in the literature. Note that these values can vary significantly based on the specific tissue matrix and protocol details.
| Extraction Method | Typical Recovery Range for NAEs | Reference |
| Modified Folch (LLE) | 60-95% | [8] |
| Bligh and Dyer (LLE) | 60-90% | [4] |
| MTBE-based (Monophasic) | 70-100% | [6] |
| Solid-Phase Extraction (SPE) | 62-100% | [17] |
LLE: Liquid-Liquid Extraction
Experimental Protocols
General Protocol for PEA Extraction from Tissue
This protocol provides a general framework. Optimization may be required for specific tissue types.
-
Sample Preparation:
-
Weigh the frozen tissue sample (~50-100 mg).
-
Add the tissue to a homogenization tube containing ceramic beads.
-
Add 1 mL of ice-cold chloroform:methanol (2:1, v/v) containing the deuterated internal standard (e.g., PEA-d4).
-
-
Homogenization:
-
Homogenize the tissue using a bead beater until the tissue is completely disrupted.
-
-
Liquid-Liquid Extraction:
-
Add 200 µL of water to the homogenate to induce phase separation.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Solid-Phase Extraction (Optional but Recommended):
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the extract in a small volume of a non-polar solvent (e.g., chloroform).
-
Load the extract onto a pre-conditioned silica SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the NAEs with a more polar solvent mixture (e.g., chloroform:methanol, 9:1, v/v).
-
-
Final Preparation:
-
Evaporate the eluate under nitrogen.
-
Reconstitute the final extract in a small, precise volume of the initial LC-MS/MS mobile phase.
-
Visualizations
References
- 1. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improved quantification of lipid mediators in plasma and tissues by liquid chromatography tandem mass spectrometry demonstrates mouse strain specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. avantiresearch.com [avantiresearch.com]
- 17. Tailored Polymer-Based Selective Extraction of Lipid Mediators from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pentadecanoyl Ethanolamide (PEA) Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues during experiments with Pentadecanoyl ethanolamide (PEA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEA) and why is it used in cell culture experiments?
This compound (PEA) is a member of the N-acylethanolamines family, which are endogenous fatty acid amides.[1][2] It is structurally related to the endocannabinoid anandamide.[1][2] In research, PEA is often investigated for its anti-inflammatory and pain-relieving properties, which are believed to be mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[3]
Q2: What are the common types of contamination I might encounter in my cell culture experiments with PEA?
As with any cell culture work, you may encounter several types of contamination:
-
Bacterial contamination: Often characterized by a sudden drop in pH (media turning yellow) and visible turbidity.[4][5][6]
-
Fungal (Yeast and Mold) contamination: Yeast appears as small, budding particles, while mold forms filamentous structures.[7][8]
-
Mycoplasma contamination: This is a particularly insidious form of contamination as it is often not visible and does not cause obvious turbidity, but it can significantly alter cellular physiology and experimental results.[4][9][10]
-
Viral contamination: Viruses are difficult to detect and can persist in cultures without causing immediate cell death, leading to unreliable data.[11]
-
Chemical contamination: This can arise from impurities in reagents, water, or from leachates from plasticware.[12][13]
-
Cross-contamination: The unintentional introduction of another cell line into the culture.[4][10]
Q3: Can the properties of PEA itself contribute to contamination risks?
While PEA is not a direct source of contamination, its physical properties as a lipophilic compound require specific handling that can increase the risk of contamination if not performed correctly. For instance, dissolving PEA in solvents like DMSO or ethanol and then diluting it in culture media can be a potential source of chemical or microbial contamination if the solvent or handling techniques are not sterile.[1]
Q4: How can I detect contamination in my PEA-treated cell cultures?
Regular monitoring of your cultures is crucial. Look for:
-
Visual changes: Turbidity, color change in the medium, or the appearance of films or particles.[6][14]
-
Microscopic examination: Routinely check for the presence of bacteria, yeast, or fungi.
-
pH monitoring: A sudden change in the pH of the culture medium is a common indicator of bacterial contamination.[5][6]
-
Mycoplasma testing: Regular testing using PCR-based kits or other detection methods is highly recommended as mycoplasma is not visible under a standard microscope.[4][9]
-
Cell morphology and growth: Unexplained changes in cell growth rates, morphology, or viability can be signs of contamination.[14]
Troubleshooting Guides
Issue 1: Sudden turbidity and pH drop in the culture medium after adding PEA.
| Possible Cause | Troubleshooting Steps |
| Bacterial Contamination | 1. Immediately discard the contaminated culture to prevent cross-contamination.[14] 2. Thoroughly decontaminate the incubator and biosafety cabinet.[14] 3. Review your aseptic technique. Ensure all reagents, including the PEA stock solution and the solvent used, are sterile. 4. Filter-sterilize your PEA stock solution if possible. |
| Chemical Precipitation | 1. PEA has low solubility in aqueous solutions.[1] Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells and that the PEA remains in solution. 2. Prepare a fresh dilution of PEA and observe for precipitation before adding it to the culture. 3. Consider using a different solvent or a carrier protein like BSA to improve solubility. |
Issue 2: Filamentous growth or small, bright particles appear in the culture days after PEA treatment.
| Possible Cause | Troubleshooting Steps |
| Fungal (Mold or Yeast) Contamination | 1. Discard the contaminated culture immediately.[7] 2. Clean the incubator and all work surfaces with a fungicide. 3. Check all reagents, including media and serum, for contamination. Fungal spores can be airborne, so ensure your work is performed in a certified biosafety cabinet.[4] |
| PEA Aggregation/Precipitation | 1. Similar to Issue 1, poor solubility can lead to the formation of visible aggregates. 2. Observe a sample of the PEA solution under the microscope to distinguish between fungal growth and chemical precipitate. 3. Optimize the preparation of your PEA working solution to ensure it is fully dissolved. |
Issue 3: Inconsistent experimental results and altered cell behavior with no visible signs of contamination.
| Possible Cause | Troubleshooting Steps |
| Mycoplasma Contamination | 1. Quarantine the affected cell line and all other cultures that may have been exposed. 2. Test for mycoplasma using a reliable method (e.g., PCR, ELISA).[9] 3. If positive, discard the contaminated cells and thaw a new, uncontaminated vial. It is generally not recommended to treat mycoplasma contamination as it can lead to resistant strains. |
| Chemical Contamination | 1. Review the preparation of all solutions. Impurities in the solvent used for PEA, or in the PEA itself, could be affecting the cells.[12] 2. Use high-purity, sterile solvents and reagents.[13] 3. Ensure that the final concentration of the solvent is consistent across all experiments and is below the toxic level for your specific cell line. |
| Cross-Contamination with another cell line | 1. Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling. |
Experimental Protocols & Workflows
General Protocol for Preparing and Using this compound (PEA) in Cell Culture
-
Stock Solution Preparation:
-
Due to its lipophilic nature, PEA is poorly soluble in water.[1]
-
Prepare a high-concentration stock solution in a sterile, organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For example, a 10 mM stock in DMSO.
-
Ensure the PEA is completely dissolved. Gentle warming or vortexing may be necessary.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium.
-
From this intermediate dilution, prepare the final working concentrations by adding the appropriate volume to the cell culture plates.
-
Crucially, ensure the final solvent concentration in the culture medium is low (typically <0.1% for DMSO) and consistent across all experimental and control groups. A vehicle control (medium with the same final concentration of the solvent) is essential.
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Add the medium containing the final concentrations of PEA or the vehicle control.
-
Incubate for the desired experimental duration.
-
Experimental Workflow for Investigating the Effects of PEA
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Applications - CAT N°: 9001740 [bertin-bioreagent.com]
- 3. Effects of palmitoylethanolamide on signaling pathways implicated in the development of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cephamls.com [cephamls.com]
- 5. Microbial and viral contamination of animal and stem cell cultures: common contaminants, detection and elimination - MedCrave online [medcraveonline.com]
- 6. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 10. researchgate.net [researchgate.net]
- 11. Know your enemy: Unexpected, pervasive and persistent viral and bacterial contamination of primary cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. cellculturecompany.com [cellculturecompany.com]
How to address poor peak shape in Pentadecanoyl ethanolamide HPLC analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Pentadecanoyl ethanolamide (PEA).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing in this compound analysis?
A1: Peak tailing for this compound, a fatty acid amide, is frequently caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions can be minimized by using an end-capped column or by optimizing the mobile phase composition.[2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase can influence the ionization state of residual silanol groups on the column. At a higher pH, more silanol groups are deprotonated and become negatively charged, increasing the likelihood of secondary interactions with the slightly polar head of this compound, leading to peak tailing.[1][2] Using a mobile phase with a slightly acidic pH (e.g., by adding 0.1% formic acid) can help to suppress the ionization of silanol groups and improve peak symmetry.[1]
Q3: Can the sample solvent affect the peak shape?
A3: Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion, including peak splitting or fronting.[1] For reversed-phase HPLC of this compound, it is ideal to dissolve the sample in the initial mobile phase composition. If a stronger solvent is used to dissolve the sample due to solubility issues, the injection volume should be kept as small as possible to minimize these effects.
Q4: What should I do if I observe broad peaks for this compound?
A4: Broad peaks can be a result of several factors, including column overload, a contaminated or old column, or extra-column volume.[1] Try reducing the sample concentration or injection volume. If the problem persists, flushing the column with a strong solvent like isopropanol or replacing the guard column (if used) may resolve the issue.[1] Also, ensure that the tubing connecting the components of your HPLC system is as short and narrow as possible to minimize extra-column band broadening.
Q5: I'm seeing split peaks. What could be the issue?
A5: Split peaks can be caused by a partially clogged frit, a void in the column packing, or co-elution with an interfering compound.[1] Another common cause is the incompatibility of the injection solvent with the mobile phase.[1] To troubleshoot, you can try backflushing the column, ensuring your sample is dissolved in a compatible solvent, or adjusting the separation method (e.g., gradient slope or temperature) to check for co-eluting peaks.
Troubleshooting Guide: Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving common peak shape problems in the HPLC analysis of this compound.
Problem: Peak Tailing
-
Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a mobile phase modifier like 0.1% formic acid or 5-10 mM ammonium formate to mask active silanol sites. Use a well-end-capped C18 column. |
| Column Overload | Reduce the concentration of the injected sample or decrease the injection volume. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol). If using a guard column, replace it. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase to a slightly acidic pH (e.g., pH 3-5) to suppress silanol ionization. |
Problem: Peak Fronting
-
Symptom: The peak is asymmetrical with the front of the peak being less steep than the back.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Sample Overload | Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume. |
| Low Column Temperature | Increase the column temperature to improve analyte mass transfer. |
Problem: Peak Broadening
-
Symptom: The peak is wider than expected, leading to decreased resolution and sensitivity.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Column Deterioration | Replace the analytical column. Use a guard column to extend the life of the analytical column. |
| Extra-Column Volume | Use shorter and narrower internal diameter tubing between the injector, column, and detector. |
| Slow Gradient Elution | Increase the gradient slope for a faster elution. |
| High Sample Viscosity | Ensure the sample is fully dissolved and the solvent is compatible with the mobile phase. |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol is a representative method for the analysis of this compound and other N-acylethanolamines.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: 50-100% B
-
10-12 min: 100% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detector: Mass Spectrometer (in positive ion mode) or a suitable UV detector.
Quantitative Data Summary
The following table provides illustrative data on how mobile phase pH can affect the peak shape of this compound. Note: This data is hypothetical and for educational purposes to demonstrate the expected trend.
| Mobile Phase pH | Tailing Factor (Tf) | Asymmetry Factor (As) |
| 7.0 | 1.8 | 2.1 |
| 5.0 | 1.3 | 1.4 |
| 3.0 | 1.1 | 1.1 |
As shown in the table, decreasing the mobile phase pH towards a more acidic value generally results in a significant improvement in peak symmetry, with both the tailing and asymmetry factors approaching the ideal value of 1.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound from biological samples.
Putative Signaling Pathway of this compound
This compound is structurally similar to other N-acylethanolamines like Palmitoylethanolamide (PEA) and is believed to act as an endogenous ligand for the peroxisome proliferator-activated receptor-alpha (PPAR-α). Its signaling is terminated by the enzyme Fatty Acid Amide Hydrolase (FAAH).
Caption: Putative signaling pathway of this compound via PPAR-α activation.
References
Technical Support Center: Pentadecanoyl Ethanolamide (PEA) In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving Pentadecanoyl ethanolamide (PEA).
Frequently Asked Questions (FAQs)
1. What is this compound (PEA) and what is its primary mechanism of action?
This compound is a member of the N-acylethanolamine (NAE) family of endogenous fatty acid amides.[1][2][3][4] These molecules are lipid signaling mediators involved in a variety of physiological processes. While research on this compound is ongoing, related long-chain NAEs, such as palmitoylethanolamide, primarily exert their effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation.[5][6][7] There is also evidence that some NAEs can interact with other receptors like GPR55.[8]
2. What are the main sources of variability in in vivo studies with this compound?
Sources of variability in in vivo studies with this compound can be broadly categorized as:
-
Formulation and Administration: Due to its lipophilic nature, PEA has low aqueous solubility, which can lead to inconsistent absorption and bioavailability. The choice of vehicle, route of administration, and dosing volume are critical factors.
-
Animal Model: The species, strain, sex, age, and health status of the animal model can all influence the metabolism and physiological response to this compound.
-
Metabolism: NAEs are rapidly metabolized by enzymes such as fatty acid amide hydrolase (FAAH).[1] The rate of metabolism can vary between animals and tissues, affecting the concentration and duration of action of the administered PEA.
-
Sample Collection and Analysis: The methods used for tissue harvesting, lipid extraction, and quantification can introduce significant variability. NAEs can be subject to ex vivo generation or degradation if samples are not handled properly.[5]
3. How should I prepare this compound for in vivo administration?
Due to its low water solubility, this compound requires a suitable vehicle for administration. A common method is to first dissolve the compound in an organic solvent and then dilute it in an aqueous buffer. For example, this compound can be dissolved in ethanol and then diluted with a solution like PBS (pH 7.2).[2] It is crucial to ensure the final concentration of the organic solvent is well-tolerated by the animal model. For oral administration, formulations using lipid-based carriers like nanoparticles may improve bioavailability.[9][10]
4. What are the recommended storage conditions for this compound?
This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[2] Stock solutions in organic solvents should also be stored at -20°C. Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure the formulation is homogenous and stable. Use fresh preparations for each experiment. Validate the solubility of this compound in the chosen vehicle at the desired concentration. |
| Variable Administration | Standardize the administration technique. For oral gavage, ensure consistent placement and volume. For injections, use consistent sites and depths. |
| Rapid Metabolism | Consider co-administration with an FAAH inhibitor to increase the half-life of this compound, if appropriate for the study design. |
| Food Effects | Standardize the feeding schedule of the animals, as food intake can affect lipid absorption and metabolism. |
Issue 2: Lack of Expected Pharmacological Effect
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Consider alternative administration routes (e.g., intraperitoneal vs. oral). Explore advanced formulation strategies like micronization or lipid nanoparticles to enhance absorption.[10][11] |
| Inadequate Dose | Perform a dose-response study to determine the optimal dose for the desired effect in your specific animal model. |
| Target Engagement | Measure the levels of this compound in the target tissue to confirm it is reaching its site of action. Analyze downstream markers of PPARα activation to verify target engagement. |
| Animal Model Selection | Ensure the chosen animal model is appropriate for the studied pathology and expresses the target receptors (e.g., PPARα) in the relevant tissues. |
Issue 3: Inconsistent Analytical Results
| Potential Cause | Troubleshooting Steps |
| Ex vivo Analyte Generation/Degradation | Rapidly collect and flash-freeze tissue samples. Use enzymatic inhibitors during sample processing if necessary. |
| Inefficient Lipid Extraction | Optimize the lipid extraction protocol for your specific tissue type. Use a validated method such as a modified Bligh-Dyer extraction. |
| Poor Chromatographic Resolution | Develop and validate a robust LC-MS/MS method for the quantification of this compound. Use an appropriate internal standard for accurate quantification.[12][13] |
| Matrix Effects | Evaluate and correct for matrix effects in your LC-MS/MS method, especially when analyzing complex biological samples like plasma or brain tissue. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound (crystalline solid)
-
Ethanol (200 proof)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of ethanol to completely dissolve the solid. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of ethanol. Vortex until fully dissolved. Gentle warming or sonication may be used if necessary.
-
For a final dosing solution of 1 mg/mL, dilute the 10 mg/mL stock solution 1:10 with sterile PBS (pH 7.2). For example, add 100 µL of the stock solution to 900 µL of PBS.
-
Vortex the final solution thoroughly before each injection to ensure a uniform suspension.
-
Administer the desired dose to the mice via intraperitoneal injection. A typical dosing volume for mice is 10 mL/kg body weight.
-
Protocol 2: Lipid Extraction from Brain Tissue for this compound Quantification
-
Materials:
-
Frozen brain tissue
-
Internal standard (e.g., heptadecanoyl ethanolamide)
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
Weigh the frozen brain tissue (~50 mg) in a pre-chilled tube.
-
Add a known amount of internal standard.
-
Add 1 mL of a cold 2:1 (v/v) mixture of chloroform:methanol.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 250 µL of water and vortex thoroughly.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 90:10 methanol:water).
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | 12.5 mg/mL |
| DMSO | 3.3 mg/mL |
| Dimethylformamide (DMF) | 5 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 0.33 mg/mL |
| Data sourced from Cayman Chemical product information sheet.[2] |
Table 2: Example Dosing for a 25g Mouse
| Desired Dose (mg/kg) | Stock Solution (mg/mL) | Dosing Solution (mg/mL) | Injection Volume (µL) |
| 5 | 10 | 1 | 125 |
| 10 | 10 | 1 | 250 |
| 20 | 20 | 2 | 250 |
Mandatory Visualizations
Caption: Signaling pathways of this compound (PEA).
References
- 1. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of oleoylethanolamide supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
- 10. research.uniupo.it [research.uniupo.it]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 13. UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Validation of Synthetic Pentadecanoyl Ethanolamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of synthetic Pentadecanoyl ethanolamide (PEA).
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when assessing the purity of synthetic this compound (PEA)?
A1: The primary parameters for validating the purity of synthetic PEA include:
-
Identity Confirmation: Verifying that the synthesized compound is indeed this compound. This is typically achieved through a combination of Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
-
Purity Quantification: Determining the percentage of PEA in the sample. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, ELSD, or CAD) is the most common technique for this. Gas Chromatography (GC) can also be used, often coupled with Mass Spectrometry (GC-MS).
-
Impurity Profiling: Identifying and quantifying any impurities present in the sample. These can include unreacted starting materials, byproducts from the synthesis, and residual solvents.
Q2: What are the common impurities I should expect in my synthetic PEA sample?
A2: Common impurities in synthetically produced PEA can originate from the starting materials or side reactions during synthesis. These may include:
-
Unreacted Pentadecanoic Acid: The fatty acid starting material.
-
Unreacted Ethanolamine: The amine starting material.
-
Esters of Pentadecanoic Acid: Formed if alcohols other than ethanolamine are present or as byproducts.
-
N,N-bis(2-hydroxyethyl)pentadecanamide: A potential byproduct from the reaction of PEA with another molecule of ethanolamine.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Q3: What is a typical acceptable purity level for this compound used in research?
A3: For most research applications, a purity of ≥95% is considered acceptable. However, for sensitive applications such as in vitro biological assays or in vivo studies, a purity of ≥98% is often required. It is crucial to consult relevant literature and regulatory guidelines for specific experimental needs.
Q4: Which analytical technique is best suited for routine purity checks of PEA?
A4: For routine purity checks, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the most practical and cost-effective method. While PEA lacks a strong chromophore, it can be detected at low UV wavelengths (around 200-210 nm). For higher sensitivity and more universal detection, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used with HPLC.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Interaction of the amide or hydroxyl group with active sites on the silica backbone of the column. 3. Poor Sample Solubility: Sample precipitating in the mobile phase. | 1. Dilute the sample and re-inject. 2. Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Poor Resolution | 1. Inappropriate Mobile Phase: The solvent system is not optimized for separating PEA from its impurities. 2. Column Degradation: Loss of stationary phase or contamination of the column. | 1. Optimize the mobile phase composition. For reverse-phase HPLC, try varying the ratio of acetonitrile or methanol to water. Consider using a gradient elution. 2. Flush the column with a strong solvent. If resolution does not improve, replace the column. |
| No Peak or Very Small Peak | 1. Incorrect Wavelength: The UV detector is set to a wavelength where PEA does not absorb. 2. Low Concentration: The sample concentration is below the limit of detection. 3. Injection Issue: The autosampler or manual injector is not working correctly. | 1. Set the UV detector to a low wavelength (e.g., 205 nm). 2. Concentrate the sample or use a more sensitive detector like ELSD or CAD. 3. Check the injection system for blockages or leaks. |
| Retention Time Drift | 1. Column Equilibration: The column is not properly equilibrated with the mobile phase before injection. 2. Mobile Phase Composition Change: Inconsistent mobile phase preparation or evaporation of the more volatile component. 3. Temperature Fluctuation: The column temperature is not stable. | 1. Ensure the column is equilibrated for at least 15-20 column volumes before the first injection. 2. Prepare fresh mobile phase daily and keep the solvent bottles capped. 3. Use a column oven to maintain a constant temperature. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad or Tailing Peaks | 1. Active Sites in the System: The polar nature of the amide and hydroxyl groups can lead to interactions with the inlet liner or column. 2. Derivatization Issues: Incomplete derivatization if this method is used. | 1. Use a deactivated inlet liner and a column specifically designed for the analysis of polar compounds. 2. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). |
| Low Signal Intensity | 1. Thermal Degradation: PEA may degrade at high temperatures in the injector or column. 2. Poor Ionization: Inefficient ionization in the MS source. | 1. Lower the injector and oven temperatures. Use a pulsed splitless or on-column injection technique. 2. Clean the ion source. Optimize the ionization parameters (e.g., electron energy). |
| Contamination Peaks in Chromatogram | 1. Septum Bleed: Degradation of the injector port septum. 2. Contaminated Carrier Gas: Impurities in the carrier gas. | 1. Replace the septum. Use a high-quality, low-bleed septum. 2. Use high-purity carrier gas and install a gas purifier. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol outlines a general method for the purity assessment of this compound using reverse-phase HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 85:15 (v/v) Acetonitrile:Water. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the PEA reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthetic PEA sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 85:15 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the PEA peak relative to the total area of all peaks in the chromatogram.
Expected Results:
| Compound | Expected Retention Time (min) |
| This compound | ~ 5-7 |
| Pentadecanoic Acid | ~ 8-10 |
| Ethanolamine | < 2 (may not be retained) |
Note: Retention times are estimates and will vary depending on the specific column and HPLC system used.
Protocol 2: Identity Confirmation by GC-MS
This protocol describes a general method for confirming the identity of synthetic PEA using Gas Chromatography-Mass Spectrometry.
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound sample
-
Suitable solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Sample Preparation: Dissolve a small amount of the PEA sample in the chosen solvent to a concentration of approximately 100 µg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak ([M]+) for this compound should be observed at m/z 285.5. Look for characteristic fragment ions.
Expected Mass Spectrometry Fragmentation:
| m/z | Proposed Fragment |
| 285 | [M]+ (Molecular Ion) |
| 268 | [M-OH]+ |
| 224 | [M-C2H5NO]+ |
| 62 | [HO-CH2-CH2-NH3]+ |
Protocol 3: Structural Elucidation by NMR Spectroscopy
This protocol provides a general procedure for the structural characterization of PEA using ¹H and ¹³C NMR.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the PEA sample in approximately 0.7 mL of CDCl₃ in an NMR tube. Add a small amount of TMS.
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectra and assign the chemical shifts.
Expected NMR Chemical Shifts (in CDCl₃):
¹H NMR:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH ₃ | ~0.88 | Triplet | 3H |
| -(CH ₂)₁₂- | ~1.25 | Multiplet | 24H |
| -CH ₂-CH₂-C=O | ~1.62 | Quintet | 2H |
| -CH ₂-C=O | ~2.20 | Triplet | 2H |
| -NH-CH ₂-CH₂-OH | ~3.45 | Quartet | 2H |
| -NH-CH₂-CH ₂-OH | ~3.75 | Triplet | 2H |
| -NH - | ~6.0-6.5 | Broad Singlet | 1H |
| -OH | Variable | Broad Singlet | 1H |
¹³C NMR:
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ | ~14.1 |
| -(C H₂)₁₂- | ~22.7 - 31.9 |
| -C H₂-CH₂-C=O | ~25.7 |
| -C H₂-C=O | ~36.8 |
| -NH-C H₂-CH₂-OH | ~42.3 |
| -NH-CH₂-C H₂-OH | ~62.4 |
| -C =O | ~173.9 |
Note: Chemical shifts are estimations based on similar N-acylethanolamines and may vary slightly.
Visualizations
Validation & Comparative
Dose-Response Relationship of Pentadecanoyl Ethanolamide and its Analogs in Preclinical Seizure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response relationship of Pentadecanoyl ethanolamide (PEA-C15) and related N-acylethanolamines (NAEs) in various preclinical seizure models. While direct experimental data on the dose-response of this compound is limited in publicly available literature, this document synthesizes findings on its close structural analogs, primarily Palmitoylethanolamide (PEA-C16), and other NAEs to offer valuable insights for researchers in epilepsy and anticonvulsant drug development. The information is compiled from multiple preclinical studies, and experimental protocols for key assays are detailed to aid in the design and interpretation of future research.
Introduction to N-Acylethanolamines and Seizure Control
N-acylethanolamines are a class of endogenous fatty acid amides that play significant roles in various physiological processes, including neuroinflammation and neuromodulation. This compound, a 15-carbon chain NAE, has been noted for its potential anticonvulsant efficacy in electroshocked mice without significant toxicity[1]. This has spurred interest in its therapeutic potential for epilepsy. Its longer-chain analog, Palmitoylethanolamide (PEA-C16), has been more extensively studied and has demonstrated neuroprotective and anti-inflammatory properties, with anticonvulsant effects observed in pentylenetetrazol (PTZ), maximal electroshock (MES), and amygdaloid kindling models of epileptic seizures[2]. The proposed mechanisms of action for these compounds often involve the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and indirect modulation of the endocannabinoid system[3].
Comparative Dose-Response Data
The following tables summarize the available quantitative data on the anticonvulsant activity of various N-acylethanolamines and comparator compounds in preclinical seizure models. It is important to note the absence of a specific ED50 value for this compound in the reviewed literature.
Table 1: Anticonvulsant Activity of N-(2-hydroxyethyl)amide Derivatives in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | Carbon Chain Length | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) | Reference |
| N-(2-hydroxyethyl)decanamide | C10 | 22.0 | 599.8 | 27.5 | Guan LP, et al., 2009 |
| This compound | C15 | Data Not Available | Data Not Available | Data Not Available | - |
| N-(2-hydroxyethyl)palmitamide | C16 | 23.3 | >1000 | >42.9 | Guan LP, et al., 2009 |
| N-(2-hydroxyethyl)stearamide | C18 | 20.5 | >1000 | >48.8 | Guan LP, et al., 2009 |
| Valproate (comparator) | - | - | - | 1.6 | Guan LP, et al., 2009 |
ED50: Median Effective Dose required to protect 50% of animals from seizure. TD50: Median Toxic Dose causing minimal neurological deficit in 50% of animals.
Table 2: Anticonvulsant Activity of Palmitoylethanolamide (PEA-C16) and Comparator Compounds in Various Seizure Models
| Compound | Seizure Model | Animal Model | Dose and Route | Effect | Reference |
| Palmitoylethanolamide (PEA) | Maximal Electroshock (MES) | Mice | ED50: 8.9 mg/kg, i.p. | Comparable to Phenytoin | Lambert et al., 2001[4] |
| Palmitoylethanolamide (PEA) | Pentylenetetrazol (PTZ) | Rats | 40 mg/kg, i.p. | Protected against tonic convulsions and prolonged latency | Sheerin et al., 2004[5] |
| Palmitoylethanolamide (PEA) | Amygdala Kindling | Rats | 1, 10, 100 mg/kg, i.p. | Increased latency to clonus at 1 mg/kg | Sheerin et al., 2004[5] |
| Palmitoylethanolamide (PEA) | Audiogenic Seizures | DBA/2 Mice | i.p. administration | Decreased severity of tonic-clonic seizures | Citraro et al., 2016 |
| Anandamide (AEA) | Maximal Electroshock (MES) | Mice | ED50: 50 mg/kg, i.p. | Fully efficacious anticonvulsant | Wallace et al., 2002[6] |
| Phenytoin (PHT) | Maximal Electroshock (MES) | Mice | ED50: 9.2 mg/kg, i.p. | Standard Antiepileptic Drug | Lambert et al., 2001[4] |
| Carbamazepine (CBZ) | Maximal Electroshock (MES) | Mice | ED50: 9.67 mg/kg | Standard Antiepileptic Drug | Luszczki et al., 2009[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments cited in the dose-response tables.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures[6][8].
-
Animals: Male CF-1 or C57BL/6 mice are commonly used[8].
-
Apparatus: A rodent shocker delivering a constant alternating current.
-
Procedure:
-
The test compound or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection.
-
At the time of predicted peak effect, a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice)[7][8].
-
Prior to stimulation, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas[8].
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure[9]. An animal is considered protected if this phase is absent.
-
The ED50 is calculated from the dose-response data, representing the dose at which 50% of the animals are protected from the tonic hindlimb extension.
-
Rotarod Neurotoxicity Test
This test is used to assess potential motor coordination deficits and neurotoxicity of a compound[10][11].
-
Animals: Mice are typically used.
-
Apparatus: A rotating rod apparatus (Rotarod) with a textured surface for grip.
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
At various time points after administration, mice are placed on the rotating rod.
-
The rod rotates at a constant or accelerating speed (e.g., 4 to 40 rpm)[10][12].
-
The latency for each mouse to fall off the rod is recorded.
-
A decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.
-
The TD50 is the dose that causes 50% of the animals to fail the test (fall off the rod within a specified time).
-
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of N-acylethanolamines are thought to be mediated through multiple signaling pathways. The primary proposed mechanisms involve the activation of PPAR-α and modulation of the endocannabinoid system.
PPAR-α Activation Pathway
Activation of PPAR-α, a nuclear receptor, has been linked to neuroprotection and the reduction of neuroinflammation, which can contribute to seizure control[13][14]. PPAR-α agonists have been shown to reduce seizure frequency in various models[13].
Endocannabinoid System Modulation
N-acylethanolamines can indirectly influence the endocannabinoid system. While they may not directly bind to cannabinoid receptors with high affinity, they can compete for the same degrading enzymes, such as Fatty Acid Amide Hydrolase (FAAH), leading to increased levels of endogenous cannabinoids like anandamide.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound for anticonvulsant activity.
Conclusion and Future Directions
The available preclinical data strongly suggest that N-acylethanolamines, including the structural analogs of this compound, possess significant anticonvulsant properties with a favorable safety profile. The high protective indices observed for N-(2-hydroxyethyl)palmitamide and N-(2-hydroxyethyl)stearamide in the MES model indicate a wide therapeutic window.
A critical next step for the field is to conduct direct dose-response studies on this compound in various seizure models to determine its ED50 and therapeutic potential accurately. Further research should also focus on elucidating the precise molecular targets and signaling pathways involved in its anticonvulsant effects. Understanding the structure-activity relationship among different NAEs will be instrumental in designing novel and more potent antiepileptic drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiepileptogenic Effect of Subchronic Palmitoylethanolamide Treatment in a Mouse Model of Acute Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiepileptic action of N-palmitoylethanolamine through CB1 and PPAR-α receptor activation in a genetic model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of N-palmitoylethanolamide, a putative endocannabinoid, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. youtube.com [youtube.com]
- 12. 2.4.1. Rotarod test [bio-protocol.org]
- 13. alliedacademies.org [alliedacademies.org]
- 14. PPAR-Alpha Agonists as Novel Antiepileptic Drugs: Preclinical Findings | PLOS One [journals.plos.org]
Unveiling the Neuroprotective Potential of Pentadecanoyl Ethanolamide: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the neuroprotective effects of Pentadecanoyl ethanolamide (PEA) and its close structural analogs, Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA). Due to the limited direct research on this compound, this guide leverages the extensive data on PEA and OEA to establish a predictive performance baseline and highlight key experimental frameworks for future validation.
N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules that have garnered significant attention for their therapeutic potential in a range of neurological disorders. Their ability to modulate pathways involved in inflammation, oxidative stress, and neuronal survival makes them promising candidates for neuroprotective drug development. While this compound remains a less-explored member of this family, its structural similarity to well-characterized NAEs like Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) suggests it may share their neuroprotective properties. This guide summarizes the in vitro evidence for PEA and OEA, offering a comparative framework to anticipate and validate the neuroprotective efficacy of this compound.
Comparative Efficacy of N-Acylethanolamines in Neuroprotection
The following tables summarize quantitative data from in vitro studies on PEA and OEA, showcasing their effectiveness in mitigating neuronal damage in various experimental models.
Table 1: Neuroprotection against Oxidative Stress
| Compound | Cell Line | Stressor | Concentration | Outcome | Efficacy (EC50) | Reference |
| Palmitoylethanolamide (PEA) | HT22 | t-BHP | 100 µM | Increased cell viability, reduced G-6-PD release | Not Reported | [1][2] |
| Oleoylethanolamide (OEA) | HUVEC | H₂O₂ | Not Specified | Scavenged ROS, increased antioxidant enzymes | Not Reported | [3] |
| Palmitoylethanolamide (PEA) | SH-SY5Y | 6-OHDA | 3-30 mg/kg (in vivo) | Increased SOD induction | Not Reported | [4] |
| Oleoylethanolamide (OEA) | SH-SY5Y-APP695 | Endogenous | 0.025 - 5 µM | Increased ATP levels | Not Reported | [5] |
Table 2: Neuroprotection in Oxygen-Glucose Deprivation (OGD) Models
| Compound | Cell Line/Model | OGD Duration | Reoxygenation | Concentration | Outcome | Reference |
| Palmitoylethanolamide (PEA) | Cortical Neurons | 40 min | 30 min | 10 - 40 µM | Enhanced cell survival | [6] |
| Oleoylethanolamide (OEA) | BV2 and bEnd.3 cells | Not Specified | Not Specified | Not Specified | Protected BBB integrity | [7] |
| Palmitoylethanolamide (PEA) | SH-SY5Y | Not Specified | Not Specified | 1, 3, 10 µM | Preserved cell viability | [8] |
| Oleoylethanolamide (OEA) | Primary Neurons | 2 h | Not Specified | 50 µM | Enhanced neuronal survival in co-culture | [8] |
Table 3: Anti-Neuroinflammatory Effects
| Compound | Cell Line | Inflammatory Stimulus | Concentration | Outcome | Reference |
| Palmitoylethanolamide (PEA) | N9 Microglia | LPS | 100 µM | Blunted M1 markers, increased M2 markers | |
| Oleoylethanolamide (OEA) | BV2 Microglia | LPS | 10, 30, 50 µM | Shifted microglia from M1 to M2 phenotype | [8] |
| Palmitoylethanolamide (PEA) | Primary Microglia | LPS | Not Specified | Prevented Ca2+ transients | [2] |
| Oleoylethanolamide (OEA) | C6 Glial Cells | TGF-β1 | 10 - 50 µM | Inhibited glial activation |
Key Signaling Pathways in NAE-Mediated Neuroprotection
The neuroprotective effects of PEA and OEA are largely attributed to their interaction with the Peroxisome Proliferator-Activated Receptor-alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. Activation of PPARα by these NAEs can trigger downstream signaling cascades that promote neuronal survival and reduce inflammation.
References
- 1. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Pentadecanoyl Ethanolamide vs. Anandamide: A Comparative Analysis of CB1 Receptor Interaction
A comprehensive examination of Pentadecanoyl ethanolamide and the well-characterized endocannabinoid, anandamide, reveals distinct differences in their interaction with the cannabinoid 1 (CB1) receptor. While anandamide is a known agonist of the CB1 receptor, current scientific literature indicates that this compound, a saturated N-acylethanolamine, does not exhibit significant binding to this receptor. This guide provides a detailed comparison of their binding affinities, signaling pathways, and the experimental protocols used to determine these properties.
Executive Summary
Anandamide (AEA), an unsaturated long-chain N-acylethanolamine, is a key endogenous ligand for the CB1 receptor, initiating a cascade of intracellular signaling events upon binding. In contrast, this compound (PEA), a saturated counterpart, is generally considered not to interact with the CB1 receptor. Its biological activities are thought to be mediated through other cellular targets. This fundamental difference in receptor affinity dictates their distinct physiological roles.
Data Presentation: Comparative Binding Affinities
The binding affinity of a ligand for its receptor is a critical measure of their interaction. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Binding Affinity (Ki) | Notes |
| Anandamide (AEA) | Human CB1 | 70 - 239.2 nM[1][2] | Ki values can vary depending on the experimental conditions and tissue/cell type used. |
| This compound | Human CB1 | No significant binding reported | Saturated N-acylethanolamines are generally reported to not bind to cannabinoid receptors.[3] |
Signaling Pathways
The interaction of a ligand with a receptor triggers specific intracellular signaling pathways. As an agonist, anandamide activates the CB1 receptor, leading to a series of downstream effects. The signaling pathway for this compound, due to its lack of CB1 binding, is distinct and involves other molecular targets.
Anandamide Signaling Pathway upon CB1 Receptor Binding
Anandamide binding to the G-protein coupled CB1 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Putative Signaling Pathway of this compound
Given the lack of interaction with the CB1 receptor, the biological effects of this compound are likely mediated through other pathways, such as activation of peroxisome proliferator-activated receptors (PPARs) or by acting as a substrate for enzymes like fatty acid amide hydrolase (FAAH), which can influence the levels of other endocannabinoids (the "entourage effect").
Experimental Protocols
The determination of ligand-receptor binding and functional activity relies on specific and sensitive experimental assays. Below are detailed methodologies for two key experiments used in cannabinoid research.
Radioligand Binding Assay for CB1 Receptor
This assay directly measures the binding of a ligand to the CB1 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors (e.g., HEK293-CB1 or CHO-CB1) or brain tissue homogenates.
-
Radioligand: [³H]CP-55,940 (a potent CB1/CB2 agonist).
-
Test compounds: Anandamide and this compound.
-
Non-specific binding control: A high concentration of a non-labeled potent CB1 ligand (e.g., WIN 55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the CB1 receptor-containing membranes, the radioligand ([³H]CP-55,940 at a concentration close to its Kd), and varying concentrations of the test compound (or assay buffer for total binding, and excess non-labeled ligand for non-specific binding).
-
Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.
Objective: To determine the ability of a test compound to act as an agonist at the CB1 receptor.
Materials:
-
CB1 receptor-containing membranes.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compounds: Anandamide and this compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
Procedure:
-
Pre-incubation: Pre-incubate the CB1 membranes with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.
-
Incubation: Add the test compound at various concentrations to the pre-incubated membranes, followed by the addition of [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for 60 minutes. Agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Filtration and Washing: Terminate the reaction and separate the bound from unbound [³⁵S]GTPγS by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration to generate a dose-response curve. From this curve, the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) can be determined.
Conclusion
The comparative analysis of this compound and anandamide highlights a critical structure-activity relationship for CB1 receptor binding. The presence of unsaturation in the acyl chain of anandamide is crucial for its ability to bind to and activate the CB1 receptor. In contrast, the fully saturated acyl chain of this compound appears to preclude a direct interaction with this receptor. This distinction underscores the specificity of the endocannabinoid system and directs future research on saturated N-acylethanolamines towards non-CB1 receptor-mediated pathways for their observed biological effects. Researchers and drug development professionals should consider these fundamental differences when investigating the therapeutic potential of these and related lipid signaling molecules.
References
A Comparative Guide to the Quantification of Pentadecanoyl Ethanolamide
For researchers, scientists, and drug development professionals, the accurate quantification of Pentadecanoyl ethanolamide (PEA), a bioactive N-acylethanolamine, is crucial for understanding its physiological roles and therapeutic potential. This guide provides a comprehensive cross-validation of the primary analytical methods used for PEA quantification, offering detailed experimental protocols, performance data, and visual workflows to aid in method selection and implementation.
Comparative Analysis of Quantification Methods
The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. LC-MS/MS is generally favored for its high sensitivity, specificity, and suitability for complex biological matrices. GC-MS, while also a powerful technique, often requires derivatization of the analyte to improve its volatility and thermal stability.
The following table summarizes the key quantitative performance parameters for LC-MS/MS and GC-MS based on published data for N-acylethanolamines, including Palmitoylethanolamide as a close structural analog to this compound. It is important to note that specific performance characteristics can vary depending on the exact instrumentation, sample matrix, and experimental conditions.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.012 - 0.059 pmol/mL[1] | ~11 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.049 - 1.0 ng/mL[1][3] | Typically in the low ng/mL range |
| **Linearity (R²) ** | >0.99[1] | >0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | <15% | <15% |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Yes (typically silylation) |
Signaling Pathway of N-Acylethanolamines
This compound, like other NAEs, is believed to exert its biological effects through various cellular targets. One of the well-characterized signaling pathways for the closely related Palmitoylethanolamide involves the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.
Caption: this compound (PEA) signaling through PPAR-α.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Workflow
Caption: A typical experimental workflow for PEA quantification by LC-MS/MS.
GC-MS Workflow
Caption: A typical experimental workflow for PEA quantification by GC-MS.
Detailed Experimental Protocols
LC-MS/MS Protocol
This protocol is a generalized procedure for the quantification of this compound in biological matrices. Optimization may be required for specific sample types and instrumentation.
1. Sample Preparation and Extraction:
-
To 100 µL of biological sample (e.g., plasma), add an internal standard (e.g., PEA-d4).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at 50% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.
3. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for PEA: The precursor ion for this compound ([M+H]⁺) is m/z 286.3. A common product ion is m/z 62.1, corresponding to the ethanolamine fragment.
-
MRM Transition for Internal Standard (PEA-d4): The precursor ion is m/z 290.3, with a product ion of m/z 62.1.
GC-MS Protocol
This protocol outlines a general procedure for GC-MS analysis of this compound, which necessitates a derivatization step.
1. Sample Preparation and Extraction:
-
Follow the same liquid-liquid extraction procedure as described for the LC-MS/MS method.
2. Derivatization:
-
After evaporating the organic solvent, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
3. Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
4. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Ions to Monitor for Derivatized PEA: The specific ions will depend on the fragmentation pattern of the silylated derivative. Typically, the molecular ion and characteristic fragment ions are monitored.
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable methods for the quantification of this compound. LC-MS/MS offers the advantage of higher sensitivity and does not require a derivatization step, making it more suitable for high-throughput analysis. GC-MS, on the other hand, is a robust and widely available technique, but the additional derivatization step can add complexity and time to the workflow. The choice between these methods will ultimately be guided by the specific research question, the nature of the samples, and the available resources. This guide provides the necessary information for researchers to make an informed decision and to establish a robust and reliable method for the quantification of this compound in their own laboratories.
References
- 1. Simultaneous Assessment of Serum Levels and Pharmacologic Effects of Cannabinoids on Endocannabinoids and N-Acylethanolamines by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Pentadecanoyl Ethanolamide: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the bioactivity of Pentadecanoyl ethanolamide, benchmarked against the well-studied analogue, Palmitoylethanolamide. This report synthesizes available data on their anti-inflammatory and analgesic properties, delves into their mechanisms of action, and provides detailed experimental protocols to facilitate the replication of published findings.
This compound is a member of the N-acylethanolamine (NAE) family of endogenous lipid mediators.[1] While research on this specific molecule is emerging, its close structural analogue, Palmitoylethanolamide (PEA), has been extensively studied for its therapeutic potential. This guide aims to provide a comparative overview of the bioactivity of this compound, drawing on published data and leveraging the wealth of information available for PEA to offer a predictive and comparative framework for researchers.
Comparative Bioactivity: Anti-inflammatory and Analgesic Effects
While direct comparative studies on the anti-inflammatory and analgesic effects of this compound versus Palmitoylethanolamide are limited, preliminary research on the parent fatty acid of this compound, pentadecanoic acid (C15:0), suggests potential bioactivity. Studies have shown that C15:0 exhibits anti-inflammatory properties and can mimic the activity of cannabinoid receptor agonists at low concentrations. However, it is crucial to note that these findings on the parent fatty acid do not directly translate to the bioactivity of its ethanolamide derivative.
In contrast, Palmitoylethanolamide (PEA) has demonstrated significant anti-inflammatory and analgesic effects in numerous preclinical and clinical studies.[2][3][4] It has been shown to be effective in various models of inflammatory and neuropathic pain.[3]
Table 1: Comparison of Anti-Inflammatory and Analgesic Bioactivities
| Bioactive Lipid | Bioactivity | Key Findings | Citations |
| This compound | Anti-inflammatory | Data on the direct anti-inflammatory effects of this compound is currently limited. Studies on its parent fatty acid (C15:0) suggest potential anti-inflammatory activity. | |
| Analgesic | The primary reported bioactivity is anticonvulsant efficacy in mice. Direct analgesic data is not readily available. | ||
| Palmitoylethanolamide (PEA) | Anti-inflammatory | Reduces the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[5] Attenuates inflammation in various animal models, including carrageenan-induced paw edema.[6] | [5][6] |
| Analgesic | Effective in reducing both inflammatory and neuropathic pain in animal models.[3] Meta-analyses of clinical trials suggest efficacy in treating chronic pain in humans.[2][4] | [2][3][4] |
Mechanism of Action and Receptor Interactions
The mechanism of action for this compound is not well-defined in the current literature. However, as an N-acylethanolamine, it is hypothesized to interact with components of the endocannabinoid system and other related signaling pathways.
Palmitoylethanolamide primarily exerts its effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[7] This nuclear receptor plays a crucial role in regulating inflammation and lipid metabolism. PEA is considered to have a low affinity for the classical cannabinoid receptors CB1 and CB2 but may indirectly modulate endocannabinoid signaling through an "entourage effect."[8]
Table 2: Receptor Binding and Activation Profile
| Bioactive Lipid | Primary Target | Other Potential Targets | Key Findings | Citations |
| This compound | Not definitively identified | Hypothesized to interact with the endocannabinoid system. | Further research is needed to determine its specific molecular targets. | |
| Palmitoylethanolamide (PEA) | PPAR-α | TRPV1, GPR55 | Activates PPAR-α with an EC50 of 3.1 ± 0.4 μM. Indirectly influences cannabinoid receptors. | [7][8] |
Signaling Pathways
The signaling pathways for N-acylethanolamines like this compound and Palmitoylethanolamide are centered around their biosynthesis, degradation, and interaction with downstream targets.
Biosynthesis and degradation pathway of N-acylethanolamines.
Upon activation of its primary target, PPAR-α, Palmitoylethanolamide initiates a signaling cascade that leads to the downregulation of pro-inflammatory gene expression.
Simplified signaling pathway of Palmitoylethanolamide via PPAR-α.
Experimental Protocols
To facilitate the replication of findings on the bioactivity of N-acylethanolamines, detailed protocols for key in vivo and in vitro assays are provided below.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.
Experimental workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Compound Administration: Administer the test compound (e.g., this compound or PEA) or vehicle control intraperitoneally or orally.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
In Vivo Analgesic Activity: Formalin Test in Mice
The formalin test is a model of tonic pain that has two distinct phases, allowing for the assessment of both neurogenic and inflammatory pain.
Protocol:
-
Animal Model: Male Swiss Webster mice (20-25g).
-
Acclimatization: Allow mice to acclimate to the testing environment in individual observation chambers.
-
Compound Administration: Administer the test compound or vehicle control.
-
Induction of Nociception: Inject 20 µL of 5% formalin solution into the dorsal surface of the right hind paw.
-
Observation: Immediately after injection, record the cumulative time the animal spends licking the injected paw during two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: Compare the licking time of the treated groups with the control group for both phases.
In Vitro PPAR-α Activation Assay
This assay determines the ability of a compound to activate the PPAR-α receptor.
References
- 1. Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoylethanolamide in the Treatment of Chronic Pain: A Systematic Review and Meta-Analysis of Double-Blind Randomized Controlled Trials | MDPI [mdpi.com]
- 3. ekja.org [ekja.org]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Influence of fatty acid ethanolamides and delta9-tetrahydrocannabinol on cytokine and arachidonate release by mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pentadecanoyl Ethanolamide and its Saturated Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamines (NAEs) are a class of endogenous lipid mediators involved in a diverse range of physiological processes, including inflammation, pain, and metabolism. While the unsaturated NAE anandamide is a well-known endocannabinoid, the saturated NAEs are gaining increasing attention for their distinct pharmacological profiles. This guide provides a head-to-head comparison of Pentadecanoyl ethanolamide (C15:0-EA) and its saturated analogues, with a focus on their biochemical properties, mechanisms of action, and effects on key biological targets. Due to the limited research on this compound, this comparison draws upon data from its more extensively studied homologues, particularly Palmitoylethanolamide (PEA, C16:0-EA) and Stearoylethanolamide (SEA, C18:0-EA), to infer its potential activities.
Data Presentation: Comparative Biochemical and Physiological Effects
The following tables summarize the available quantitative and qualitative data for this compound and its saturated analogues.
| Compound (Acyl Chain) | Common Abbreviation | Molecular Weight ( g/mol ) | Known Biological Activities | Primary Mechanism of Action |
| Lauroyl ethanolamide (C12:0) | LEA | 243.42 | Inhibition of anandamide metabolism[1] | FAAH Inhibition[1] |
| Myristoyl ethanolamide (C14:0) | MEA | 271.47 | Inhibition of anandamide metabolism[1] | FAAH Inhibition[1] |
| This compound (C15:0) | - | 285.50 | Anticonvulsant activity in mice[2] | Largely Undetermined |
| Palmitoyl ethanolamide (C16:0) | PEA | 299.53 | Anti-inflammatory, analgesic, neuroprotective[3][4] | PPAR-α Agonist[3][4] |
| Stearoyl ethanolamide (C18:0) | SEA | 327.58 | Anorexic, anti-inflammatory, neuroprotective[4][5] | Downregulation of SCD-1, TRPV1 modulation[4][5] |
Table 1: Overview of Saturated N-Acylethanolamines
| Compound (Acyl Chain) | FAAH Inhibition (pI50)[1] |
| Lauroyl ethanolamide (C12:0) | ~5 |
| Myristoyl ethanolamide (C14:0) | ~5 |
| This compound (C15:0) | ~5 (inferred) |
| Palmitoyl ethanolamide (C16:0) | ~5 |
| Stearoyl ethanolamide (C18:0) | ~5 |
Table 2: Comparative Inhibition of Anandamide Metabolism *pI50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency. Data for C12:0, C14:0, C16:0, and C18:0 ethanolamides are from the same study, allowing for direct comparison.[1] The value for this compound is inferred to be in a similar range based on the trend observed in its homologues.
Signaling Pathways and Mechanisms of Action
The saturated NAEs exert their biological effects through various signaling pathways, with the mechanism of action often dependent on the length of the acyl chain.
N-Acylethanolamine Metabolism
The biosynthesis and degradation of NAEs are tightly regulated processes. The general pathway involves the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (PE), followed by the release of the NAE by NAPE-specific phospholipase D (NAPE-PLD). Degradation is primarily mediated by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3][4]
NAE Biosynthesis and Degradation Pathway.
PPAR-α Activation by Palmitoylethanolamide (PEA)
The anti-inflammatory and analgesic effects of PEA are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor.[3][4] Upon binding to PEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus, where it binds to peroxisome proliferator response elements (PPREs) on target genes, leading to the downregulation of pro-inflammatory gene expression.
PPAR-α Signaling Pathway Activated by PEA.
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol describes a method to determine the inhibitory potential of NAEs on FAAH activity.
Objective: To measure the IC50 values of this compound and its saturated analogues for the inhibition of FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH substrate (e.g., anandamide-[ethanolamine-1,2-¹⁴C])
-
Test compounds (this compound and its analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the FAAH enzyme to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and test compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled FAAH substrate to each well.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the aqueous phase containing the radiolabeled ethanolamine product.
-
Add the aqueous extract to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)
This protocol outlines a method to assess the anti-inflammatory effects of NAEs in a cell-based model.
Objective: To evaluate the ability of this compound and its saturated analogues to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli
-
Test compounds (this compound and its analogues) dissolved in DMSO
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Seed the macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours). Include an unstimulated control group.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Determine the dose-dependent effect of the test compounds on cytokine production and calculate the EC50 values if applicable.
Workflow for In Vitro Anti-inflammatory Assay.
Conclusion
The available evidence suggests that saturated N-acylethanolamines are a promising class of bioactive lipids with therapeutic potential, particularly in the areas of inflammation and pain. While Palmitoylethanolamide (PEA) is the most characterized member of this family, acting primarily through PPAR-α, other analogues like Stearoylethanolamide (SEA) exhibit distinct mechanisms of action.
Direct experimental data on this compound is currently lacking. However, based on the structure-activity relationships observed in its homologues, it is plausible that this compound shares some of the biological properties of PEA and SEA, including the potential to inhibit FAAH and exert anti-inflammatory effects. Further research is warranted to fully elucidate the pharmacological profile of this compound and to directly compare its efficacy and mechanisms of action with its saturated analogues. Such studies will be crucial for the development of novel therapeutics targeting the N-acylethanolamine signaling system.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A saturated N-acylethanolamine other than N-palmitoyl ethanolamine with anti-inflammatory properties: a neglected story. - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentadecanoyl Ethanolamide and its Analogue Palmitoylethanolamide in Preclinical Research
An objective guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of N-acylethanolamines, with a primary focus on the extensively studied Palmitoylethanolamide as a benchmark for comparison.
This guide provides a comprehensive overview of the preclinical data on Pentadecanoyl ethanolamide and the closely related, well-researched compound, Palmitoylethanolamide (PEA). Due to the limited availability of specific preclinical studies on this compound, this document leverages the extensive body of research on PEA to establish a framework for understanding the potential therapeutic effects and mechanisms of this class of lipid signaling molecules. The guide will delve into the statistical validation of their effects, compare their performance with other alternatives, and provide detailed experimental methodologies.
Comparative Efficacy in Preclinical Models
N-acylethanolamines (NAEs) are a class of endogenous fatty acid amides that have garnered significant interest for their therapeutic potential, particularly in the realms of inflammation, pain, and neuroprotection. While research on this compound is emerging, its analogue, Palmitoylethanolamide (PEA), has been the subject of numerous preclinical studies, providing a wealth of data for comparison.
One of the few preclinical studies specifically investigating this compound highlighted its anticonvulsant efficacy in mice subjected to electroshock, where it demonstrated significant protective effects without notable toxicity.[1] In contrast, the therapeutic effects of PEA are much more broadly documented across various animal models.
PEA has shown consistent efficacy in models of:
-
Inflammatory Pain: In carrageenan-induced paw edema, a common model for acute inflammation, orally administered PEA has been shown to significantly reduce swelling and hyperalgesia.[2]
-
Neuropathic Pain: In models of chronic constriction injury (CCI) of the sciatic nerve, PEA has demonstrated the ability to alleviate pain-related behaviors.
-
Neuroinflammation and Neurodegeneration: In animal models of Alzheimer's disease, Parkinson's disease, and vascular dementia, PEA has been found to improve cognitive function, protect neurons, and reduce the activation of inflammatory cells like microglia and astrocytes.[3][4][5]
-
Intestinal Inflammation: In murine models of colitis, PEA has been shown to reduce intestinal damage, decrease inflammatory markers, and promote epithelial regeneration.[6][7]
The following table summarizes key findings from preclinical studies on PEA, offering a baseline for evaluating the potential of other NAEs like this compound.
| Preclinical Model | Compound | Dosage | Key Findings | Statistical Significance (p-value) | Reference |
| Carrageenan-induced Paw Edema (Rat) | Micronized PEA | 10 mg/kg (oral) | Significant reduction in paw edema volume compared to vehicle. | p < 0.05 | [8] |
| Chronic Constriction Injury (Mouse) | PEA | 30 mg/kg (oral) | Substantial alleviation of pain-related behaviors when combined with sub-effective doses of hemp oil extract. | Not specified | [9] |
| MPTP-induced Parkinson's Disease (Mouse) | PEA | 10 mg/kg (i.p.) | Protected against the loss of tyrosine hydroxylase positive neurons and reversed motor deficits. | Not specified | [5] |
| DNBS-induced Colitis (Mouse) | PEA | 1 mg/kg (i.p. or oral) | Attenuated inflammation, reduced intestinal permeability, and stimulated colonic cell proliferation. | Not specified | [6][7] |
| Aβ-induced Neurotoxicity (Rat organotypic hippocampal slices) | PEA | 10 µM | Blunted astrocyte activation and improved neuronal survival. | Not specified | [10] |
Mechanistic Insights: Signaling Pathways of N-Acylethanolamines
The therapeutic effects of PEA are attributed to its interaction with multiple molecular targets. While it does not bind to the classical cannabinoid receptors CB1 and CB2 with high affinity, it modulates the endocannabinoid system and other signaling pathways through a mechanism often referred to as the "entourage effect."[11] The primary mechanisms of action for PEA include:
-
Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Activation: A significant portion of PEA's anti-inflammatory and neuroprotective effects are mediated through the activation of this nuclear receptor.[2][10][12] Activation of PPAR-α leads to the downregulation of pro-inflammatory gene expression.
-
Modulation of Mast Cells and Glial Cells: PEA can down-regulate the activation and degranulation of mast cells, which are key players in inflammatory and allergic responses.[2][11] It also modulates the activity of microglia and astrocytes in the central nervous system, reducing neuroinflammation.[3][4]
-
Interaction with G-protein Coupled Receptors: PEA has been shown to interact with orphan G-protein coupled receptors like GPR55 and GPR119.[6][11]
-
Modulation of Ion Channels: PEA can modulate the activity of transient receptor potential vanilloid type-1 (TRPV1) channels, which are involved in pain sensation.[11]
The following diagram illustrates the proposed signaling pathways for Palmitoylethanolamide.
Experimental Protocols in Preclinical Assessment
To ensure the reproducibility and validity of preclinical findings, it is crucial to adhere to detailed and standardized experimental protocols. Below is a representative workflow for evaluating the anti-inflammatory effects of a test compound like this compound or PEA in a rodent model of inflammation.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Detailed Methodology:
-
Animals: Adult male Wistar rats weighing 180-200g are used. They are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.
-
Grouping and Administration: Animals are randomly assigned to different treatment groups: Vehicle control, Test Compound (e.g., this compound or PEA at various doses), and a Positive Control (e.g., a standard non-steroidal anti-inflammatory drug like Indomethacin). The treatments are typically administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.
-
Induction of Inflammation: Acute inflammation is induced by a sub-plantar injection of 0.1 ml of a 1% (w/v) solution of lambda-carrageenan in saline into the right hind paw.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection. The degree of swelling is calculated as the increase in paw volume relative to the baseline.
-
Biochemical and Histological Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected. The tissue can be used for histological examination to assess inflammatory cell infiltration and for biochemical assays to measure the levels of inflammatory mediators such as myeloperoxidase (MPO), cytokines (e.g., TNF-α, IL-1β), and prostaglandins.
-
Statistical Analysis: The data are typically analyzed using a two-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Bonferroni's or Tukey's test) to compare the different treatment groups. A p-value of less than 0.05 is generally considered statistically significant.
Conclusion and Future Directions
The preclinical evidence for Palmitoylethanolamide strongly supports its potential as a therapeutic agent for a range of conditions involving inflammation, pain, and neurodegeneration. While direct evidence for this compound is currently limited, its structural similarity to PEA suggests it may possess similar biological activities. The single study highlighting its anticonvulsant effects is promising and warrants further investigation.[1]
Future preclinical studies on this compound should aim to:
-
Evaluate its efficacy in established models of inflammatory pain, neuropathic pain, and neuroinflammation, directly comparing its potency and efficacy with PEA.
-
Elucidate its mechanism of action, investigating its interaction with PPAR-α, GPR55, TRPV1, and other relevant molecular targets.
-
Conduct pharmacokinetic and toxicological studies to establish its safety profile and bioavailability.
By following rigorous and standardized experimental protocols, researchers can generate the robust and statistically validated data necessary to advance our understanding of this compound and its potential as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic effect of palmitoylethanolamide in cognitive decline: A systematic review and preliminary meta-analysis of preclinical and clinical evidence [frontiersin.org]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Neuroprotective activities of palmitoylethanolamide in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palmitoylethanolamide, a naturally occurring lipid, is an orally effective intestinal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Palmitoylethanolamide exerts neuroprotective effects in mixed neuroglial cultures and organotypic hippocampal slices via peroxisome proliferator-activated receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Independent Verification of the Anti-inflammatory Properties of Pentadecanoyl Ethanolamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an objective comparison of the anti-inflammatory properties of Pentadecanoyl ethanolamide (PDEA) and its closely related analogs, Palmitoylethanolamide (PEA) and Pentadecanoic acid (C15:0). Due to the limited direct experimental data on PDEA, this document leverages the extensive research on PEA and C15:0 to infer its potential efficacy and mechanisms of action. Detailed experimental protocols for key in vitro assays are provided to facilitate independent verification and comparative studies. The guide also visualizes critical signaling pathways and experimental workflows to aid in experimental design and data interpretation.
Introduction
N-acylethanolamines (NAEs) are a class of endogenous lipid mediators with diverse physiological functions, including the modulation of inflammation.[1][2] this compound (PDEA) is the amide of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, and ethanolamine. While research on PDEA is nascent, its structural similarity to the well-studied N-palmitoylethanolamide (PEA) suggests it may possess significant anti-inflammatory properties.[3][4] This guide synthesizes the available data on related compounds to provide a framework for the independent verification of PDEA's anti-inflammatory potential.
Comparative Analysis of Anti-inflammatory Activity
Table 1: Comparative in vitro Anti-inflammatory Activity of PEA and C15:0
| Compound | Assay | Cell Line | Inflammatory Stimulus | Key Target | IC50 / Effective Concentration | Reference |
| Palmitoylethanolamide (PEA) | Nitric Oxide (NO) Production | J774A.1 Macrophages | Lipopolysaccharide (LPS) | iNOS | Significant inhibition at µM concentrations | [4] |
| COX-2 Expression | J774A.1 Macrophages | Lipopolysaccharide (LPS) | COX-2 | Significant inhibition at µM concentrations | [4] | |
| TNF-α Secretion | Human Adipocytes | Lipopolysaccharide (LPS) | TNF-α | Complete inhibition at high doses | [5] | |
| NF-κB Activation | Dorsal Root Ganglia | Carrageenan | NF-κB | Prevention of IκB-α degradation | ||
| Pentadecanoic Acid (C15:0) | PPARα Activation | Cell-based reporter assay | - | PPARα | Dose-dependent activation | [3] |
| PPARγ Activation | Cell-based reporter assay | - | PPARγ | Dose-dependent activation | [3] | |
| Pro-inflammatory Cytokine Release (IL-6, TNF-α) | Primary human cell systems | - | Multiple | Dose-dependent reduction | [6] |
Note: IC50 values represent the concentration of a compound that inhibits a specific biological or biochemical function by 50%. The data for PEA and C15:0 are presented as a proxy for the potential activity of this compound.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of NAEs are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response. Understanding these pathways is crucial for designing and interpreting experiments.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[8]
COX-2 and Prostaglandin Synthesis Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9] Inhibition of COX-2 activity or expression is a major target for anti-inflammatory drugs.
Experimental Protocols for In Vitro Verification
The following protocols describe standard in vitro assays to assess the anti-inflammatory properties of a test compound like this compound.
General Experimental Workflow
A typical workflow for in vitro anti-inflammatory screening involves cell culture, treatment with the test compound and an inflammatory stimulus, followed by measurement of inflammatory markers.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This is a widely used model to screen for anti-inflammatory compounds.
-
Cell Line: RAW 264.7 (murine macrophages) or human THP-1 derived macrophages.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (or control compounds) for 1-2 hours.
-
Induce inflammation by adding LPS to a final concentration of 100 ng/mL to 1 µg/mL.[10]
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant for analysis of inflammatory mediators.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Take 50 µL of the collected cell culture supernatant.
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding substrate, and stopping the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration from the standard curve.
-
NF-κB Activation Assay (Reporter Gene Assay)
-
Principle: Utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Inhibition of NF-κB activation results in a decrease in reporter gene expression.
-
Protocol:
-
Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.
-
Pre-treat with the test compound.
-
Stimulate with an NF-κB activator (e.g., TNF-α or LPS).
-
After incubation (typically 6-8 hours), lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
COX-2 Activity Assay (Fluorometric or Colorimetric)
-
Principle: Measures the peroxidase activity of COX-2 by monitoring the conversion of a substrate to a fluorescent or colored product.
-
Protocol:
-
Use a commercially available COX-2 inhibitor screening kit.
-
Prepare the reaction mixture containing human recombinant COX-2 enzyme, heme, and a fluorometric or colorimetric probe.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance kinetically over a period of 5-10 minutes.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Conclusion
While direct evidence for the anti-inflammatory properties of this compound is currently limited, the substantial body of research on its close analog, Palmitoylethanolamide, and its precursor, Pentadecanoic acid, strongly suggests its potential as an anti-inflammatory agent. The experimental protocols detailed in this guide provide a robust framework for the independent verification of these properties and for conducting comparative studies with other anti-inflammatory compounds. Further research focusing on the direct in vitro and in vivo effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effect of palmitoylethanolamide on human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of COX-2-mediated eicosanoid production plays a major role in the anti-inflammatory effects of the endocannabinoid N-docosahexaenoylethanolamine (DHEA) in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti‐inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pentadecanoyl Ethanolamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Pentadecanoyl ethanolamide is a long-chain N-acylethanolamine, a class of bioactive lipid molecules. While specific, comprehensive toxicity data for this compound is limited, prudent laboratory practice dictates treating it as a potentially hazardous substance for disposal purposes. One study in mice noted anticonvulsant effects "without significant toxicity," yet other research indicates that fatty acid amides can be more toxic than their corresponding fatty acids.[1][2] Therefore, a cautious approach is essential to ensure personnel safety and environmental protection.
This guide provides a step-by-step operational plan for the proper disposal of this compound waste generated in a laboratory setting. The core principle is to manage this waste through a designated hazardous chemical waste stream, avoiding sewer and general trash disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Protective Clothing | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities of solid. Use in a well-ventilated area. | Minimizes inhalation risk. |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste requires its classification and collection as chemical hazardous waste. Under no circumstances should this material be disposed of down the drain or in the regular trash.
Phase 1: Waste Collection and Segregation
-
Waste Identification : All waste streams containing this compound must be considered chemical waste. This includes pure, unused solid; contaminated consumables (e.g., weigh boats, pipette tips); and solutions in organic solvents.
-
Container Selection :
-
Solid Waste : Collect solid this compound and contaminated lab supplies (e.g., gloves, wipes, weigh paper) in a designated, leak-proof container with a secure lid. A polyethylene container or a properly lined cardboard box designed for solid chemical waste is appropriate.
-
Liquid Waste : If this compound is dissolved in a solvent (e.g., ethanol, DMSO), collect it in a separate, compatible liquid hazardous waste container. The container must be made of a material that will not react with the solvent (e.g., glass or polyethylene for most organic solvents).
-
-
Segregation : Do not mix this compound waste with other incompatible waste streams. For instance, keep solvent waste separate from aqueous waste and segregate based on halogenated vs. non-halogenated solvents to facilitate proper disposal by your institution's waste management provider.
Phase 2: Labeling and Storage
-
Labeling : As soon as waste is added, label the container clearly. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
For solutions, list all constituents and their approximate percentages (e.g., "this compound (~1%), Ethanol (99%)").
-
The date accumulation started.
-
The associated hazards (e.g., "Caution: Handle as Hazardous Chemical").
-
The Principal Investigator's name and lab location.
-
-
Storage :
-
Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area has secondary containment (such as a tray or tub) to contain any potential leaks or spills.
-
Phase 3: Final Disposal
-
Arrange for Pickup : Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your facility's licensed hazardous waste disposal service.
-
Documentation : Complete any necessary waste pickup forms or manifests as required by your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Decontamination of Glassware
Glassware that has come into contact with this compound must be decontaminated before being returned to general use.
Table 2: Glassware Decontamination Protocol
| Step | Procedure | Waste Stream |
| 1 | Initial Rinse : Rinse the glassware with a small amount of a suitable organic solvent in which this compound is soluble (e.g., ethanol). | Collect this first rinse as hazardous liquid chemical waste in your designated solvent waste container. |
| 2 | Second Rinse : Perform a second rinse with the same solvent. | This rinse can also be collected in the hazardous liquid waste container. |
| 3 | Washing : After the solvent rinses, the glassware can be washed with standard laboratory detergent and water. | The soapy water from this step can typically be disposed of down the drain, as the hazardous material has been removed by the solvent rinses. |
| 4 | Final Rinse & Drying : Rinse thoroughly with deionized water and allow to dry completely. | - |
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Waste Segregation and Collection Workflow.
Caption: Key Stages of the Disposal Process.
References
Essential Safety and Logistics for Handling Pentadecanoyl Ethanolamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the safe handling and disposal of Pentadecanoyl ethanolamide, a member of the N-acylethanolamines family. While some safety data sheets (SDS) may not classify this substance as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it as potentially hazardous until more comprehensive toxicological data is available.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended:
| PPE Category | Specification |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene) should be worn. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield may be necessary when splashes are possible.[3] |
| Skin and Body Protection | A lab coat or a protective suit should be worn to prevent skin contact.[4] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. |
It is essential to wash hands thoroughly after handling the compound, even after wearing gloves.[2]
Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety during the handling of this compound.
1. Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible.
2. Weighing and Dissolution:
-
Handle the solid form carefully to avoid generating dust.
-
Use a dedicated and clean weighing vessel.
-
This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[2] When preparing solutions, add the solvent to the solid slowly to prevent splashing.
3. Experimental Use:
-
All procedures should be conducted with care to minimize the creation of splashes or aerosols.[4]
-
Avoid pipetting by mouth; always use mechanical pipetting devices.[4]
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The crystalline solid should be stored at -20°C for long-term stability.[2]
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Product: Dispose of the unused compound in accordance with local, state, and federal regulations for chemical waste. It should be treated as hazardous waste unless confirmed otherwise by institutional safety officers.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, sealed waste container.
-
Solutions: Waste solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal. Do not pour chemical waste down the drain.
Adherence to these safety and logistical protocols will help ensure a safe laboratory environment for all personnel working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
